molecular formula C8H6BrNO B1289023 5-(Bromomethyl)benzo[d]oxazole CAS No. 181038-98-2

5-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1289023
CAS No.: 181038-98-2
M. Wt: 212.04 g/mol
InChI Key: FEOZMESZBOHMNO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzo[d]oxazole (CAS No: 181038-98-2) is a valuable benzo[d]oxazole derivative with a molecular formula of C 8 H 6 BrNO and a molecular weight of 212.04 g/mol . This compound features a reactive bromomethyl group attached to the benzo[d]oxazole heterocycle, making it a versatile building block (synthon) for chemical synthesis and drug discovery research. The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities, which includes antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The primary research value of this compound lies in its use as a key synthetic intermediate. The bromomethyl group serves as an excellent handle for further functionalization, notably in nucleophilic substitution reactions. For instance, it can be readily converted into an azide derivative, which is a crucial precursor for constructing more complex molecules via click chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC) . This synthetic pathway has been successfully employed to create novel benzoxazole-triazole hybrids, which are then evaluated as potential ligands for biological targets such as telomeric G-quadruplex DNA (G4) . Physicochemical properties include a density of 1.6±0.1 g/cm³ and a boiling point of 279.5±15.0 °C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area. For detailed safety information, please refer to the associated Safety Data Sheet (SDS). The recommended storage condition is in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZMESZBOHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 5-(Bromomethyl)benzo[d]oxazole from 2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 5-(bromomethyl)benzo[d]oxazole, a key intermediate in the development of various pharmaceutical compounds. While the direct synthesis from 2-aminophenol is multi-stepped and less efficient, this guide focuses on a more direct and industrially scalable two-step approach commencing from the readily available precursor, 2-amino-4-methylphenol. This methodology involves the initial formation of the benzoxazole core, followed by a regioselective free-radical bromination of the methyl group.

This document furnishes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic workflow and reaction mechanism to facilitate a thorough understanding and practical implementation of the synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
2-Amino-4-methylphenolC₇H₉NO123.1595-84-1Solid
Triethyl orthoformateC₇H₁₆O₃148.20122-51-0Liquid
5-Methylbenzo[d]oxazoleC₈H₇NO133.154749-90-8Solid
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Solid
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1Solid
This compoundC₈H₆BrNO212.05181038-98-2Solid[1][2][3]

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
Step 1: Synthesis of 5-Methylbenzo[d]oxazole2-Amino-4-methylphenol, Triethyl orthoformate, p-Toluenesulfonic acidTolueneReflux4-6 h85-95% (estimated)
Step 2: Synthesis of this compound5-Methylbenzo[d]oxazole, NBS, AIBNAcetonitrileReflux2-4 h70-85% (estimated)

Experimental Protocols

Step 1: Synthesis of 5-Methylbenzo[d]oxazole from 2-Amino-4-methylphenol

This procedure details the cyclization of 2-amino-4-methylphenol with triethyl orthoformate to form the benzoxazole ring.

Materials and Reagents:

  • 2-Amino-4-methylphenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-amino-4-methylphenol (1.0 eq), toluene (to a concentration of ~0.5 M), and a catalytic amount of p-toluenesulfonic acid.

  • Add triethyl orthoformate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, while azeotropically removing the ethanol and water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to afford 5-methylbenzo[d]oxazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the free-radical bromination of the methyl group of 5-methylbenzo[d]oxazole using N-bromosuccinimide (NBS).

Materials and Reagents:

  • 5-Methylbenzo[d]oxazole

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure: [4]

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-methylbenzo[d]oxazole (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (to a concentration of ~0.1 M).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and the radical initiator, azobisisobutyronitrile (AIBN, 0.1 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-amino-4-methylphenol.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_product Final Product 2_Amino_4_methylphenol 2-Amino-4-methylphenol Reaction_1 Cyclization (Toluene, p-TSA, Reflux) 2_Amino_4_methylphenol->Reaction_1 Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Reaction_1 5_Methylbenzodoxazole 5-Methylbenzo[d]oxazole Reaction_1->5_Methylbenzodoxazole Reaction_2 Bromination (NBS, AIBN, Acetonitrile, Reflux) 5_Methylbenzodoxazole->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Mechanism of Benzylic Bromination

The bromination of the methyl group proceeds via a free-radical chain mechanism, which can be visualized as a signaling pathway of reactive intermediates.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_Initiator 2 x Cyanoisopropyl Radical + N₂ AIBN->Radical_Initiator Heat (Δ) NBS NBS Br_Radical Bromine Radical (Br•) 5_Methylbenzodoxazole 5-Methylbenzo[d]oxazole Benzyl_Radical 5-(Methyl-radical)benzo[d]oxazole 5_Methylbenzodoxazole->Benzyl_Radical + Br• - HBr Final_Product This compound Benzyl_Radical->Final_Product + Br₂ - Br• HBr HBr Succinimide_Radical Succinimide Radical Termination_Products Radical Combination (e.g., Br-Br, R-Br, R-R) Br_Radical_2 Br• Br_Radical_2->Termination_Products Benzyl_Radical_2 R• Benzyl_Radical_2->Termination_Products

Caption: Free-radical mechanism for benzylic bromination.

References

5-(Bromomethyl)benzo[d]oxazole IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Bromomethyl)benzo[d]oxazole: Synthesis, Reactivity, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, which integrates a reactive bromomethyl group with the privileged benzoxazole scaffold, renders it a versatile building block for the synthesis of a wide array of more complex, biologically active molecules. The benzoxazole core is a common feature in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Chemical Structure

The definitive identification of a chemical entity begins with its systematic name and structure. For the compound of interest, these are well-established.

  • IUPAC Name: 5-(bromomethyl)-1,3-benzoxazole[]

  • Synonyms: 5-(bromomethyl)benzoxazole[]

  • CAS Number: 181038-98-2[]

  • Molecular Formula: C₈H₆BrNO[]

Chemical Structure:

The structure of this compound is characterized by a benzene ring fused to an oxazole ring, with a bromomethyl substituent at the 5-position of the benzoxazole core.

G start Starting Materials (e.g., 4-amino-3-hydroxytoluene) step1 Benzoxazole Ring Formation start->step1 e.g., with formic acid step2 Bromination step1->step2 e.g., with NBS product This compound step2->product G reactant This compound product 5-(Substituted methyl)benzo[d]oxazole reactant->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

References

An In-Depth Technical Guide to 5-(Bromomethyl)benzo[d]oxazole (CAS Number: 181038-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)benzo[d]oxazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and known biological significance, offering a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid compound, the key properties of which are summarized below. These data are essential for its handling, application in synthetic protocols, and for the characterization of its derivatives.

PropertyValue
CAS Number 181038-98-2
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Predicted Boiling Point 279.5 ± 15.0 °C
Predicted Density 1.642 ± 0.06 g/cm³
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of 5-methylbenzo[d]oxazole. This reaction provides a reactive bromomethyl group, which is a key functional handle for further molecular elaboration.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound from 5-methylbenzo[d]oxazole.

Materials:

  • 5-Methylbenzo[d]oxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylbenzo[d]oxazole (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a solvent system such as hexane/ethyl acetate to afford the product as a solid.

G cluster_synthesis Synthesis Workflow Start 5-Methylbenzo[d]oxazole Reagents NBS, AIBN (cat.) CCl4, Reflux Start->Reagents Reaction Radical Bromination Reagents->Reaction Workup Filtration, Washes (NaHCO3, Na2S2O3, Brine) Reaction->Workup Purification Recrystallization (Hexane/Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bromomethyl group of this compound serves as a versatile electrophilic site for nucleophilic substitution, allowing for its use as a linker to introduce the benzoxazole moiety into more complex molecules.[3]

While specific studies on the biological activity of this compound itself are not extensively documented, its utility lies in the synthesis of biologically active derivatives. For instance, various substituted benzoxazoles have been investigated as potent anticancer agents.[4][5]

Potential Therapeutic Targeting: An Overview

Derivatives synthesized from this compound could potentially target various signaling pathways implicated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3][6] The benzoxazole core has been identified as a key pharmacophore in some VEGFR-2 inhibitors.[3]

G cluster_cell Tumor Cell Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK Angiogenesis Angiogenesis (Tumor Growth, Metastasis) PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->VEGFR2 Inhibition G Start Start Synthesis Synthesis of Benzoxazole Derivatives from This compound Start->Synthesis Screening In Vitro Anticancer Screening (e.g., MTT assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Physicochemical properties of 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Bromomethyl)benzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Core Compound Data and Physicochemical Properties

This compound is a substituted aromatic compound featuring a fused benzene and oxazole ring system. The presence of a reactive bromomethyl group makes it a valuable intermediate for introducing the benzoxazole moiety into more complex molecular architectures.[1][2] The benzoxazole core is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.[1][3]

Chemical Identifiers
IdentifierValue
CAS Number 181038-98-2[4][5][6]
Molecular Formula C₈H₆BrNO[4][5][7]
Synonyms 5-Bromomethyl-benzooxazole, 5-(bromomethyl)-1,3-benzoxazole[5][]
Canonical SMILES C1=CC2=C(C=C1CBr)N=CO2[6]
InChI InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2[]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource
Molecular Weight 212.04 g/mol [4][5][6]
Boiling Point 279.5 ± 15.0 °C (Predicted)[4][5]
Density 1.642 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 0.29 ± 0.10 (Predicted)[5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[4][5][6]
Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers upon request.[6][7] This data is crucial for structure confirmation and purity assessment.

Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the bromomethyl group.[9] This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.

The bromide ion is a good leaving group, which facilitates the displacement by a wide range of nucleophiles.[10] This reactivity allows for the facile C-alkylation of stabilized carbanions (e.g., from malonates), amines, alkoxides, and thiols, leading to the formation of diverse derivatives.[9][11]

Reactivity_Workflow A This compound B Substituted Benzoxazole Derivative (Product) A->B  Nucleophilic Substitution (Sₙ2) Nuc Nucleophile (Nu:⁻) (e.g., R-NH₂, R-O⁻, R-S⁻, Malonate Esters) Nuc->A

Caption: General workflow for the reactivity of this compound.

This versatile reactivity makes it an essential building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents.[9][12]

Experimental Protocols

General Synthesis of the Benzoxazole Core

The benzoxazole scaffold is typically synthesized via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. Alternative methods involve the reaction with aldehydes followed by oxidative cyclization.[13][14]

Benzoxazole_Synthesis cluster_reactants Reactants A 2-Aminophenol Derivative C Condensation & Dehydrative Cyclization A->C B Carboxylic Acid Derivative (or Aldehyde) B->C D Substituted Benzoxazole C->D

Caption: Generalized synthetic pathway for the benzoxazole core structure.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol for reacting this compound with a generic nucleophile, such as a primary amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Addition of Reagents: Add the primary amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to gentle heating, e.g., 50°C) for a period of 2 to 12 hours.[10]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction (e.g., with water) and extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired N-substituted derivative.[10]

Applications in Drug Development

The benzoxazole moiety is a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors for various biological targets.[3][15] Recent research has highlighted benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic cancer therapy and as dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[15][16]

This compound serves as a critical starting material in the workflow for discovering such novel therapeutic agents. Its defined reactive site allows for the systematic synthesis of a library of derivatives, which can then be screened for biological activity against a specific target.

Drug_Discovery_Workflow A Target Identification (e.g., VEGFR-2, PD-L1) B Lead Discovery A->B D Synthesis of Derivative Library (via Nucleophilic Substitution) B->D C This compound (Key Building Block) C->D E Biological Screening (In-vitro Assays) D->E F SAR Studies & Lead Optimization E->F G Preclinical Candidate F->G

References

An In-depth Technical Guide on the Expected ¹H and ¹³C NMR Spectral Data for 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Atom Numbering

The chemical structure of 5-(Bromomethyl)benzo[d]oxazole with the standard IUPAC numbering is presented below. This numbering is used for the assignment of the expected NMR signals.

G This compound cluster_0 C4 C4 C5 C5 C4->C5 H4 H C6 C6 C5->C6 CH2 CH2 C5->CH2 C7 C7 C6->C7 H6 H C7a C7a C7->C7a H7 H C3a C3a C3a->C4 C3a->C7a O1 O1 C7a->O1 C2 C2 N3 N3 C2->N3 H2 H O1->C2 N3->C3a Br Br CH2->Br H_CH2 H H2_CH2 H

Figure 1. Chemical structure of this compound with atom numbering.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1. These predictions are based on the analysis of similar benzoxazole structures and the known electronic effects of the substituents.

Table 1: Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H28.1 - 8.3s-
H47.6 - 7.8d~8.5
H67.4 - 7.6dd~8.5, ~1.5
H77.7 - 7.9d~1.5
-CH₂Br4.6 - 4.8s-
  • H2: The proton at the 2-position of the oxazole ring is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen and nitrogen atoms. It should appear as a singlet.

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring will form an ABC coupling system. H4 is expected to be a doublet coupled to H6. H6 should appear as a doublet of doublets, coupled to both H4 and H7. H7 is anticipated to be a doublet with a smaller coupling constant from meta-coupling to H6.

  • -CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the aromatic signals. The electronegative bromine atom will cause a significant downfield shift compared to a methyl group.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for each carbon atom are presented in Table 2.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C2150 - 155
C3a140 - 145
C4110 - 115
C5135 - 140
C6125 - 130
C7120 - 125
C7a148 - 152
-CH₂Br30 - 35
  • Oxazole Carbons (C2, C3a, C7a): The carbons of the oxazole ring are expected at the downfield end of the spectrum. C2 will be the most deshielded due to its proximity to two heteroatoms. C3a and C7a are quaternary carbons involved in the fusion of the two rings.

  • Benzene Carbons (C4, C5, C6, C7): The chemical shifts of the benzene carbons are influenced by the fused oxazole ring and the bromomethyl substituent. C5, being attached to the electron-withdrawing bromomethyl group, is expected to be shifted downfield.

  • -CH₂Br Carbon: The carbon of the bromomethyl group will appear at a significantly higher field compared to the aromatic carbons.

General Experimental Protocol for NMR Analysis

While a specific protocol for this compound is not available, a general procedure for acquiring NMR data for benzoxazole derivatives can be outlined as follows.[1]

Instrumentation:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Logical Workflow for Spectral Analysis

The logical process for analyzing the NMR data to confirm the structure of this compound is illustrated in the following workflow diagram.

G NMR Spectral Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Confirmation A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Fourier Transform B->D C->D E Phase and Baseline Correction D->E F Calibrate to TMS E->F G Analyze 1H Chemical Shifts and Multiplicities F->G I Analyze 13C Chemical Shifts F->I H Analyze 1H Integrals G->H K Assign Signals to Protons and Carbons H->K J Correlate 1H and 13C Data (2D NMR if available) I->J J->K L Confirm Structure of this compound K->L

Figure 2. A logical workflow for the acquisition and analysis of NMR data.

References

An In-Depth Technical Guide on the Infrared and Mass Spectrometry of 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 5-(Bromomethyl)benzo[d]oxazole. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages established spectroscopic principles and data from analogous benzoxazole derivatives to predict its spectral behavior. The information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below. These predictions are based on the characteristic vibrational frequencies of the benzoxazole core, aromatic C-H bonds, and the bromomethyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretching
~ 1620 - 1580Medium to StrongC=N stretching of the oxazole ring
~ 1500 - 1450Medium to StrongAromatic C=C stretching
~ 1250 - 1200StrongAsymmetric C-O-C stretching of the oxazole ring
~ 1100 - 1000MediumSymmetric C-O-C stretching of the oxazole ring
~ 850 - 750StrongAromatic C-H out-of-plane bending
~ 700 - 600MediumC-Br stretching

Mass Spectrometry (MS) and Fragmentation Pathway

Mass spectrometry provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization is a common method. The predicted major ions in the mass spectrum are presented in the following table. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+ and M+2 isotopic peaks for bromine-containing fragments.

m/z (mass-to-charge ratio)IonDescription
211/213[M]⁺Molecular ion
132[M - Br]⁺Loss of a bromine radical
131[M - HBr]⁺Loss of hydrogen bromide
104[C₇H₄O]⁺Fragmentation of the benzoxazole ring
77[C₆H₅]⁺Phenyl cation

The proposed fragmentation pathway of this compound under electron impact ionization is initiated by the loss of the bromine atom, which is a good leaving group, followed by further fragmentation of the benzoxazole ring.

fragmentation_pathway M This compound [M]⁺ m/z 211/213 F1 [M - Br]⁺ m/z 132 M->F1 - Br• F2 [M - HBr]⁺ m/z 131 M->F2 - HBr F3 [C₇H₄O]⁺ m/z 104 F1->F3 - HCN F2->F3 - HCN F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Figure 1. Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and mass spectra of this compound. These should be adapted and optimized based on the specific instrumentation available.

Infrared (IR) Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place solid sample on ATR crystal a1 Record background spectrum p1->a1 a2 Record sample spectrum (4000-400 cm⁻¹) a1->a2 d1 Background subtraction a2->d1 d2 Fourier Transform d1->d2 output output d2->output IR Spectrum

Figure 2. Experimental workflow for obtaining an IR spectrum using ATR-FTIR.

Mass Spectrometry (MS)

Electron impact ionization coupled with a quadrupole mass analyzer is a standard technique for the analysis of small organic molecules.

Methodology:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the quadrupole analyzer.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

ms_workflow Sample Sample Introduction (Direct Probe or GC) Ionization Electron Impact Ionization (70 eV) Sample->Ionization Analysis Quadrupole Mass Analysis Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Figure 3. Experimental workflow for obtaining a mass spectrum using EI-MS.

This technical guide provides a foundational understanding of the expected IR and mass spectral properties of this compound, which is crucial for its application in medicinal chemistry and drug development. Experimental verification of these predicted data is recommended for definitive structural confirmation.

Solubility of 5-(Bromomethyl)benzo[d]oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-(Bromomethyl)benzo[d]oxazole in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of this compound, a key consideration for its application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for determining its solubility profile in various organic solvents. The guide outlines standardized experimental protocols and data presentation formats to ensure the generation of reliable and comparable results.

Data Presentation

Quantitative solubility data is crucial for understanding the behavior of a compound in different solvent systems. Researchers can utilize the following table structure to systematically record and compare the solubility of this compound across a range of organic solvents at various temperatures.

Table 1: Solubility of this compound in Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Observations
Alcohols Methanol
Ethanol
Isopropanol
n-Butanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Butyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
1,4-Dioxane
Halogenated Dichloromethane
Chloroform
Aromatic Toluene
Xylene

Experimental Protocols

The following section details a standardized experimental procedure for the gravimetric determination of the solubility of this compound. This method is widely applicable and provides accurate quantitative data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial or test tube. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired experimental temperature.

    • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every hour) to facilitate dissolution.

    • Allow the suspension to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is saturated. The equilibration time may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle at the bottom of the vial while maintaining the constant temperature.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum desiccator at room temperature.

    • Once the solvent is completely removed, accurately weigh the evaporating dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as g/100 mL, using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100

General Considerations:

  • The principle of "like dissolves like" can be a useful starting point for selecting solvents.[1]

  • For water-insoluble compounds, solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups, respectively.[2]

  • A simple preliminary test can be performed by adding a small amount of the compound to a test tube with the solvent and observing its dissolution behavior with shaking.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent cap_vial Cap vial add_solvent->cap_vial place_bath Place in constant temperature bath cap_vial->place_bath agitate Agitate periodically place_bath->agitate equilibrate Equilibrate for 24-48 hours agitate->equilibrate settle Allow solid to settle equilibrate->settle draw_supernatant Draw supernatant with syringe settle->draw_supernatant filter_solution Filter into pre-weighed container draw_supernatant->filter_solution evaporate Evaporate solvent filter_solution->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

References

Stability and Storage of 5-(Bromomethyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Bromomethyl)benzo[d]oxazole. Due to its reactive bromomethyl group and heterocyclic core, proper handling and storage are paramount to ensure its integrity and purity for research and development applications. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for purity assessment.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 181038-98-2
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Appearance White to off-white or light-yellow powder or crystals
Boiling Point 279.5±15.0 °C (Predicted)
Density 1.642±0.06 g/cm³ (Predicted)

Stability and Storage Conditions

While specific quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature, the consensus from chemical suppliers and the known reactivity of similar compounds provide clear guidance for storage and handling. The primary factors influencing the stability of this compound are temperature, moisture, light, and atmospheric oxygen.

Recommended Storage:

To maintain the integrity of this compound, the following storage conditions are strongly recommended:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1][2] Some suppliers also indicate that storage at room temperature is acceptable if the compound is kept sealed and dry.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2] This is crucial to prevent oxidative degradation and reactions with atmospheric moisture.

  • Container: Keep in a tightly sealed, light-resistant container.

  • Environment: Store in a dry, well-ventilated place away from incompatible materials.

Summary of Storage Recommendations and Potential Degradation Factors:

ParameterRecommendation/ConditionPotential Degradation Pathway
Temperature Long-term: 2-8°C. Short-term: Room Temperature (sealed, dry).Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Moisture/Humidity Store in a dry environment with a desiccant.Hydrolysis of the bromomethyl group to a hydroxymethyl group. Potential for hydrolytic opening of the benzoxazole ring under harsh conditions.
Light Store in a light-resistant container.Photodegradation of the benzoxazole ring system.
Atmosphere Store under an inert gas (Nitrogen or Argon).Oxidation of the benzoxazole ring.
pH Avoid strong acidic or basic conditions.Acid or base-catalyzed hydrolysis of the bromomethyl group and/or the benzoxazole ring.
Incompatibilities Strong oxidizing agents, strong bases, and nucleophiles.The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Potential Degradation Pathways

The chemical structure of this compound contains two key reactive sites: the benzoxazole ring and the bromomethyl group. Understanding the potential degradation pathways is essential for predicting and mitigating instability.

  • Hydrolysis: The benzylic bromide is susceptible to nucleophilic substitution by water, leading to the formation of 5-(hydroxymethyl)benzo[d]oxazole. This reaction can be accelerated by elevated temperatures and non-neutral pH.

  • Nucleophilic Substitution: The reactive bromomethyl group can react with various nucleophiles, including amines, thiols, and alcohols. This is a key aspect of its synthetic utility but also a source of instability if exposed to such reagents.

  • Photodegradation: Heterocyclic aromatic compounds, including benzoxazoles, can be sensitive to UV light, which may induce photochemical reactions leading to decomposition.

  • Oxidation: The benzoxazole ring may be susceptible to oxidation, particularly under harsh conditions or in the presence of strong oxidizing agents.

  • Ring Opening: Under strong acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.

Experimental Protocols

For the assessment of purity and stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following protocol is a general guideline that can be adapted and validated for specific laboratory requirements.

Stability-Indicating HPLC Method for Purity Assessment:

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or determined by UV scan of the main peak.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve in the diluent for analysis.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration.

Visualizations

Logical Relationship of Stability Factors:

The following diagram illustrates the key factors that can impact the stability of this compound and lead to its degradation.

cluster_conditions Environmental Factors cluster_compound This compound cluster_degradation Degradation Products Temperature Temperature Compound This compound (Stable) Temperature->Compound Accelerates Degradation Moisture Moisture Moisture->Compound Causes Hydrolysis Light Light Light->Compound Causes Photodegradation Oxygen Oxygen Oxygen->Compound Causes Oxidation Hydrolysis_Product 5-(Hydroxymethyl)benzo[d]oxazole Compound->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidized Ring Products Compound->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products Compound->Photodegradation_Products Photodegradation Ring_Opened_Products Ring-Opened Products (Under harsh conditions) Compound->Ring_Opened_Products Acid/Base Catalysis

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Purity Analysis:

The following diagram outlines the general workflow for assessing the purity of this compound using HPLC.

Start Sample of This compound Preparation Sample Preparation (Weighing, Dissolving, Filtering) Start->Preparation HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation (% Area Normalization) Data_Processing->Purity_Calculation End Purity Report Purity_Calculation->End

Caption: Workflow for HPLC purity analysis of this compound.

References

Commercial Availability and Technical Guide for 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of 5-(Bromomethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Commercial Availability

This compound (CAS No. 181038-98-2) is available from various chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial sources.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityQuantityPrice (USD)
Sunway Pharm Ltd181038-98-2C₈H₆BrNO212.0497%1g$729.00[1]
BLD Pharm181038-98-2C₈H₆BrNO212.04N/AN/AContact for pricing[2]

Synthesis of this compound

Step 1: Plausible Synthesis of 5-methylbenzo[d]oxazole

The synthesis of the 5-methylbenzo[d]oxazole core can be achieved through the condensation of 2-amino-4-methylphenol with a suitable cyclizing agent.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylphenol (1.0 equivalent) and an excess of trimethoxymethane (or another suitable cyclizing agent) in a high-boiling point solvent such as xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-methylbenzo[d]oxazole.

Step 2: Bromination of 5-methylbenzo[d]oxazole

The benzylic methyl group of 5-methylbenzo[d]oxazole can be brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol (General):

  • Reaction Setup: Dissolve 5-methylbenzo[d]oxazole (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride in a round-bottom flask.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Diagram of the Plausible Synthetic Workflow:

G cluster_step1 Step 1: Synthesis of 5-methylbenzo[d]oxazole cluster_step2 Step 2: Bromination 2-amino-4-methylphenol 2-amino-4-methylphenol Condensation Condensation (Reflux in Xylene) 2-amino-4-methylphenol->Condensation Cyclizing_Agent Cyclizing Agent (e.g., Trimethoxymethane) Cyclizing_Agent->Condensation 5-methylbenzo[d]oxazole 5-methylbenzo[d]oxazole Condensation->5-methylbenzo[d]oxazole Bromination Radical Bromination (Reflux in CCl4, UV light) 5-methylbenzo[d]oxazole->Bromination NBS_AIBN N-Bromosuccinimide (NBS) & AIBN (initiator) NBS_AIBN->Bromination This compound This compound Bromination->this compound

Caption: A plausible synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not extensively documented, the broader class of benzoxazole derivatives has shown significant activity in various therapeutic areas, including oncology. Recent research has highlighted that benzo[d]oxazole derivatives can function as dual small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) and the V-domain immunoglobulin suppressor of T-cell activation (VISTA) pathways.[3] These are critical immune checkpoint pathways that regulate T-cell activation and are often exploited by cancer cells to evade the immune system.

Inhibition of both PD-L1 and VISTA by a small molecule could represent a promising strategy to enhance anti-tumor immunity. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells, and the engagement of VISTA, both lead to the suppression of T-cell activity, allowing the tumor to grow unchecked. A dual inhibitor would block these interactions, thereby restoring the T-cells' ability to recognize and attack cancer cells.

Diagram of the Targeted Signaling Pathway:

G cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding VISTA_Tumor VISTA VISTA_TCell VISTA Receptor VISTA_Tumor->VISTA_TCell Binding T_Cell T-Cell T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) PD-1->T_Cell_Inactivation VISTA_TCell->T_Cell_Inactivation 5-Bromomethylbenzoxazole_Derivative Benzo[d]oxazole Derivative 5-Bromomethylbenzoxazole_Derivative->PD-L1 Inhibits 5-Bromomethylbenzoxazole_Derivative->VISTA_Tumor Inhibits

Caption: Inhibition of PD-L1 and VISTA by a benzo[d]oxazole derivative.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the proposed synthetic route and detailed biological characterization are necessary to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to 5-(Bromomethyl)benzo[d]oxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a probable synthetic pathway, and the utility of 5-(Bromomethyl)benzo[d]oxazole as a key intermediate in synthetic and medicinal chemistry. The information is tailored for researchers and professionals engaged in drug discovery and development, offering foundational data and a methodological framework for the synthesis and application of this versatile building block.

Core Chemical Properties

This compound is a halogenated heterocyclic compound featuring a benzoxazole core, which is a prevalent scaffold in many biologically active molecules. The presence of a reactive bromomethyl group makes it a valuable intermediate for introducing the benzoxazole moiety into a variety of molecular structures.

PropertyValueSource
Molecular Formula C8H6BrNO[1][2][]
Molecular Weight 212.04 g/mol [1][2][]
IUPAC Name 5-(bromomethyl)-1,3-benzoxazole[1]
CAS Number 181038-98-2[1][2][]
Canonical SMILES C1=CC2=C(C=C1CBr)N=CO2[1]
Predicted Boiling Point 279.5±15.0 °C[2][4]
Predicted Density 1.642±0.06 g/cm3 [2][4]
Storage Conditions Inert gas (Nitrogen or Argon) at 2-8°C[2]

Synthetic Protocol

Step 1: Synthesis of (4-amino-3-hydroxyphenyl)methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), portion-wise to the cooled solution. The addition is exothermic and should be done with caution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

  • Purification: Filter the resulting mixture to remove the aluminum salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (4-amino-3-hydroxyphenyl)methanol.

Step 2: Cyclization and Bromination to form this compound

  • Cyclization: The intermediate from Step 1 can be cyclized to form the benzoxazole ring. This can be achieved by reacting it with a suitable cyclizing agent such as trimethyl orthoformate in the presence of an acid catalyst.

  • Bromination: The resulting 5-(hydroxymethyl)benzo[d]oxazole is then subjected to bromination. A common method for converting a primary alcohol to a bromide is by reaction with phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).

  • Reaction Setup: Dissolve the 5-(hydroxymethyl)benzo[d]oxazole (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere.

  • Addition of Reagents: Cool the solution in an ice bath and slowly add the brominating agent (e.g., PBr3, 0.4 equivalents).

  • Reaction Monitoring: Stir the reaction at 0°C for one hour and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, it is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by column chromatography.

Synthetic Workflow

The logical progression of the proposed synthesis is illustrated in the following diagram.

Synthetic_Workflow A 4-Amino-3-hydroxybenzoic Acid B (4-Amino-3-hydroxyphenyl)methanol A->B Reduction (e.g., LiAlH4) C 5-(Hydroxymethyl)benzo[d]oxazole B->C Cyclization (e.g., Trimethyl Orthoformate) D This compound C->D Bromination (e.g., PBr3)

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Discovery

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a crucial starting material for the synthesis of more complex benzoxazole-containing compounds. The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures for screening in drug discovery programs. For instance, it can be used as a building block for the synthesis of inhibitors of enzymes such as VEGFR-2, which are implicated in cancer.

References

Methodological & Application

Synthesis of Novel Benzoxazole Derivatives from 5-(Bromomethyl)benzo[d]oxazole: Applications in Cancer and Infectious Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of novel benzoxazole derivatives utilizing 5-(Bromomethyl)benzo[d]oxazole as a key intermediate. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the synthesis of 5-substituted benzoxazoles through nucleophilic substitution reactions and outlines their potential applications as anticancer and antimicrobial agents. Particular attention is given to their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The versatile benzoxazole core can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity.

This compound is a valuable and reactive starting material for the synthesis of a variety of 5-substituted benzoxazole derivatives. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the introduction of diverse functionalities at the 5-position, leading to the generation of compound libraries for biological screening.

Synthetic Applications and Protocols

The primary application of this compound in synthesis involves its reaction with nucleophiles to form new carbon-heteroatom bonds. Below are generalized protocols for the synthesis of 5-(aminomethyl) and 5-(phenoxymethyl) benzoxazole derivatives.

Protocol 1: Synthesis of 5-(Substituted aminomethyl)benzo[d]oxazole Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Substituted amine (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the desired amine (1.2 equivalents) in acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5 equivalents).

  • To this mixture, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-(substituted aminomethyl)benzo[d]oxazole derivative.

Protocol 2: Synthesis of 5-(Substituted phenoxymethyl)benzo[d]oxazole Derivatives

This protocol outlines a general procedure for the synthesis of ether-linked benzoxazole derivatives via the reaction of this compound with substituted phenols.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the substituted phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetone or DMF, add this compound (1.0 equivalent).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 5-(substituted phenoxymethyl)benzo[d]oxazole derivative.

Experimental Workflow

The general workflow for the synthesis and evaluation of benzoxazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Amine or Phenol Nucleophile->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Mechanism Mechanism of Action Studies (e.g., VEGFR-2 Inhibition) Anticancer->Mechanism

Caption: General workflow for the synthesis and biological evaluation of benzoxazole derivatives.

Applications in Cancer Research: VEGFR-2 Inhibition

A significant area of research for benzoxazole derivatives is in the development of anticancer agents.[4] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.

Data Presentation

The following tables summarize the biological activities of representative benzoxazole derivatives.

Table 1: Anticancer Activity of Benzoxazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
11b MCF-7 (Breast)0.057 (VEGFR-2)[5]
12l HepG2 (Liver)10.50
12l MCF-7 (Breast)15.21
14b HepG2 (Liver)N/A[6]
14o HepG2 (Liver)N/A[6]
BB MCF-7 (Breast)0.022[7]
BB MDA-MB (Breast)0.028[7]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. N/A: Specific IC₅₀ value not provided in the abstract, but the compound was identified as highly active.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10 Bacillus subtilis1.14 x 10⁻³ (µM)[2]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³ (µM)[2]
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³ (µM)[2]
Compound 19 Salmonella typhi2.40 x 10⁻³ (µM)[2]
Compound 24 Escherichia coli1.40 x 10⁻³ (µM)[2]
Various Derivatives S. aureus, E. faecalis32 - 256[8]
Compound 21 & 18 Various Bacteria & Fungi~1[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of biologically active benzoxazole derivatives. The straightforward nucleophilic substitution reactions allow for the introduction of diverse chemical functionalities, leading to the development of potent anticancer and antimicrobial agents. The inhibition of the VEGFR-2 signaling pathway by certain benzoxazole derivatives highlights their potential as targeted cancer therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these promising compounds in drug discovery and development.

References

Application Notes and Protocols for N-alkylation of Amines with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-alkylation of amines with 5-(bromomethyl)benzo[d]oxazole is a key synthetic transformation that allows for the introduction of diverse functionalities at the 5-position of the benzoxazole ring system. This modification can significantly modulate the biological activity of the resulting molecules, making this reaction a valuable tool in the synthesis of novel therapeutic agents. These derivatives have garnered interest as intermediates in the preparation of new biologically active materials.[1]

Applications in Drug Discovery and Development

N-alkylated benzoxazole derivatives have shown significant promise in oncology, particularly as inhibitors of key signaling pathways involved in tumor growth and proliferation.

Anticancer Activity:

  • VEGFR-2 Inhibition: Many N-alkylated benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their shrinkage and suppression.

  • mTOR/p70S6K Pathway Modulation: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Certain N-alkylated benzoxazoles have been shown to suppress the mTOR/p70S6K pathway, leading to cell cycle arrest and apoptosis in cancer cells.

The ability to synthesize a diverse library of these compounds through N-alkylation enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity, a crucial aspect of modern drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of primary and secondary amines with this compound. The reaction is typically carried out via a nucleophilic substitution reaction where the amine displaces the bromide ion.

General Protocol for N-alkylation:

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary, aliphatic or aromatic)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the desired amine (1.1 equivalents) in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of various amines with this compound, demonstrating the versatility of this reaction.

EntryAmineBaseSolventTime (h)Temperature (°C)Yield (%)
1AnilineK₂CO₃Acetone6RT85
24-MethylanilineK₂CO₃Acetone5RT88
34-MethoxyanilineK₂CO₃Acetone7RT82
44-ChloroanilineK₂CO₃DMF125075
5PiperidineK₂CO₃Acetone2RT92
6MorpholineK₂CO₃Acetone3RT90
7BenzylamineK₂CO₃Acetone4RT89
8N-MethylbenzylamineK₂CO₃DMF106078

Note: The data presented in this table is a representative compilation from various sources and may not reflect optimized conditions for each specific reaction. Researchers are encouraged to optimize reaction parameters for their specific substrates.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-alkylation reagents 1. Reagents - this compound - Amine - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) reaction_setup 2. Reaction Setup - Dissolve amine and base in solvent - Add this compound reagents->reaction_setup reaction 3. Reaction - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup 4. Work-up - Filter to remove base - Evaporate solvent - Liquid-liquid extraction reaction->workup purification 5. Purification - Column chromatography workup->purification characterization 6. Characterization - NMR, Mass Spectrometry purification->characterization product Pure N-alkylated Product characterization->product

Caption: General experimental workflow for the N-alkylation of amines.

Signaling Pathway Diagram: Inhibition of VEGFR-2

VEGFR2_pathway Mechanism of Action: VEGFR-2 Inhibition cluster_cell Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Alkylated_Benzoxazole N-Alkylated Benzoxazole Derivative Alkylated_Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Signaling Pathway Diagram: Modulation of mTOR/p70S6K

mTOR_pathway Mechanism of Action: mTOR/p70S6K Modulation cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_mTOR PI3K Receptor->PI3K_mTOR Akt_mTOR Akt PI3K_mTOR->Akt_mTOR mTORC1 mTORC1 Akt_mTOR->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1/eIF4E mTORC1->eIF4E Apoptosis Apoptosis mTORC1->Apoptosis Inhibition leads to Alkylated_Benzoxazole_mTOR N-Alkylated Benzoxazole Derivative Alkylated_Benzoxazole_mTOR->mTORC1 Suppresses Protein_Synthesis Protein Synthesis Cell Growth Proliferation p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Suppression of the mTOR/p70S6K signaling pathway.

References

5-(Bromomethyl)benzo[d]oxazole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)benzo[d]oxazole is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a reactive bromomethyl group at the 5-position provides a convenient handle for synthetic chemists to introduce diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides an overview of its applications, key experimental protocols, and data on the biological activities of its derivatives.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as an electrophilic precursor for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The benzylic bromide is highly reactive towards a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains, which can be tailored to interact with specific biological targets.

Key therapeutic areas where derivatives of this compound have shown potential include:

  • Oncology: As a scaffold for the synthesis of kinase inhibitors, apoptosis inducers, and tubulin polymerization inhibitors.

  • Infectious Diseases: As a core for novel antibacterial and antifungal agents.

  • Inflammatory Diseases: As a starting material for compounds with anti-inflammatory properties.

Synthetic Utility and Experimental Protocols

The reactivity of the bromomethyl group facilitates a variety of chemical transformations. Below are generalized protocols for common reactions involving this compound.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted aminomethyl derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile or DMF, add the desired amine (1.1 eq.) and a base such as potassium carbonate (1.5 eq.) or triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines the synthesis of ether derivatives by reacting this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 eq.) in DMF and add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether derivative.

Biological Activity of Benzoxazole Derivatives

While specific data for derivatives of this compound is emerging, the broader class of 5-substituted benzoxazoles has demonstrated significant biological activity. The following tables summarize the in vitro anticancer activity of representative 5-substituted benzoxazole derivatives, which can serve as a benchmark for newly synthesized compounds based on the 5-(bromomethyl) scaffold.

Table 1: Anticancer Activity of 5-Substituted Benzoxazole Derivatives against Breast Cancer Cell Lines

Compound ID5-SubstituentTarget Cell LineIC₅₀ (µM)Reference
11 -ClMDA-MB-2315.63[1]
12 -ClMDA-MB-2316.14[1]
BB -NH₂-2-(p-bromophenyl)MCF-70.028[2][3]
BB -NH₂-2-(p-bromophenyl)MDA-MB-2310.022[2][3]

Table 2: Anticancer Activity of 5-Substituted Benzoxazole Derivatives against Various Cancer Cell Lines

Compound ID5-SubstituentTarget Cell LineIC₅₀ (µM)Reference
12l -CH₃HepG210.50[4]
12l -CH₃MCF-715.21[4]
12k -ClHepG228.36[4]

Signaling Pathways and Workflows

The development of novel therapeutics often involves targeting specific cellular signaling pathways. Benzoxazole derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cell growth, proliferation, and survival.

Kinase_Inhibitor_Pathway General Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Benzoxazole This compound Derivative Benzoxazole->RTK Inhibition Benzoxazole->RAF Inhibition

Caption: General signaling pathway for a receptor tyrosine kinase inhibitor.

The experimental workflow for the synthesis and evaluation of new drug candidates derived from this compound typically follows a structured approach from chemical synthesis to biological testing.

experimental_workflow Drug Discovery Workflow start This compound synthesis Chemical Synthesis (e.g., N-alkylation, O-alkylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening (e.g., Cytotoxicity Assays) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active in_vivo In vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse molecular libraries for drug discovery. Its utility in generating compounds with potent anticancer and kinase inhibitory activities highlights its importance in medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile scaffold in the development of novel therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic substitution reaction of 5-(Bromomethyl)benzo[d]oxazole with various nucleophiles. This versatile building block is a key intermediate in the synthesis of a diverse range of 5-substituted methyl-benzo[d]oxazole derivatives, which have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a reactive bromomethyl group at the 5-position of the benzoxazole ring system allows for facile nucleophilic substitution, providing a convenient entry point for the introduction of a wide array of functional groups. This enables the generation of libraries of novel compounds for biological screening.

Derivatives of 5-(substituted-methyl)benzo[d]oxazole have been reported to exhibit potent biological activities. In the realm of oncology, certain benzoxazole derivatives have been shown to induce apoptosis by targeting key proteins in the apoptotic pathway, such as Bcl-2 and caspases.[1][2][3] As antimicrobial agents, some benzoxazoles have been found to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[4][5]

This document provides detailed experimental protocols for the reaction of this compound with nitrogen, oxygen, and sulfur-based nucleophiles, along with data presentation and visualizations to aid in research and development.

Data Presentation

The following table summarizes the expected products and reported yields for the nucleophilic substitution of this compound with representative nucleophiles.

Nucleophile (Class)Reagents and ConditionsProductYield (%)Reference
Nitrogen
MorpholineK₂CO₃, Acetone, Reflux5-(Morpholinomethyl)benzo[d]oxazole~90%[6]
PiperidineK₂CO₃, KI, Acetone, Reflux5-(Piperidinomethyl)benzo[d]oxazole75-89%[7]
Various AminesEt₃N, THF, 50-60 °C5-((Substituted-amino)methyl)benzo[d]oxazoleNot Specified[8]
Oxygen
PhenolK₂CO₃, Acetone, Reflux5-(Phenoxymethyl)benzo[d]oxazoleNot SpecifiedGeneral Protocol
Sulfur
ThiophenolNaH, DMF, rt5-((Phenylthio)methyl)benzo[d]oxazoleNot SpecifiedGeneral Protocol

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC).

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Morpholine, Piperidine)

This protocol describes the synthesis of 5-(aminomethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (catalytic amount, for less reactive amines)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add the amine (1.2 eq) and potassium carbonate (2.0 eq). For less reactive amines, a catalytic amount of potassium iodide can be added.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(aminomethyl)benzo[d]oxazole derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols)

This protocol outlines the synthesis of 5-(aryloxymethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or DMF.

  • Add a solution of this compound (1.0 eq) in the same solvent to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols)

This protocol details the synthesis of 5-((arylthio)methyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol) (1.1 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5_Bromomethyl_benzoxazole This compound Mixing Mixing and Stirring 5_Bromomethyl_benzoxazole->Mixing Nucleophile Nucleophile (N, O, or S-based) Nucleophile->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Heating Heating (optional) Mixing->Heating TLC_Monitoring TLC Monitoring Heating->TLC_Monitoring Quenching Quenching TLC_Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product 5-(Substituted-methyl)benzo[d]oxazole Column_Chromatography->Final_Product G Benzoxazole_Derivative 5-(Substituted-methyl) benzo[d]oxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Benzoxazole_Derivative 5-(Substituted-methyl) benzo[d]oxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole_Derivative->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Inhibits negative supercoiling removal DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

References

Synthesis of Novel Kinase Inhibitors Utilizing a 5-(Bromomethyl)benzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors using 5-(bromomethyl)benzo[d]oxazole as a key starting material. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds, including those targeting various protein kinases. This guide focuses on the synthesis of inhibitors for key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Aurora B kinase.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The benzo[d]oxazole core serves as an excellent framework for the design of such inhibitors. The introduction of a reactive bromomethyl group at the 5-position provides a versatile handle for the facile introduction of various side chains, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

This guide outlines a general synthetic approach for the derivatization of this compound and presents a compilation of reported biological activities for analogous benzoxazole-based kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activities of various benzoxazole derivatives against key kinase targets. This data is compiled from multiple studies to provide a comparative overview of the potential of this compound class.

Compound IDTarget Kinase(s)IC50 (µM)Target Cell Line(s)IC50 (µM)Reference(s)
Series 5
5aVEGFR-2 / c-Met0.970 / 1.885--[1][2]
5gVEGFR-2 / c-Met0.145 / 0.437--[1][2]
5hVEGFR-2 / c-Met0.179 / 0.391--[1][2]
Series 11
11aVEGFR-2 / c-Met0.082 / 0.280MCF-76.25[1][2]
11bVEGFR-2 / c-Met0.057 / 0.181MCF-74.30[1][2]
A5496.68[1][2]
PC-37.06[1][2]
Series 12
12dVEGFR-20.1946HepG223.61
MCF-744.09
12fVEGFR-20.2649HepG236.96
MCF-722.54
12iVEGFR-20.155HepG227.30
MCF-727.99
12lVEGFR-20.09738HepG210.50
MCF-715.21
Series 13
13aVEGFR-20.2678HepG225.47
MCF-732.47
Compound 13q Aurora B-PC-3-

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of 5-(Substituted-methyl)benzo[d]oxazole Derivatives

This protocol describes the nucleophilic substitution reaction of this compound with a generic amine. This is a versatile method for introducing a wide variety of functional groups.

Materials:

  • This compound

  • Desired amine (e.g., piperidine, morpholine, or other primary/secondary amines)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (2.0 equivalents).

  • To this mixture, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-(substituted-methyl)benzo[d]oxazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., VEGFR-2, c-Met, Aurora B)

  • Specific substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Add the diluted inhibitor compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution (e.g., with an Amine) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (Kinase Inhibition Assay) Characterization->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis End Lead Compound Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Signaling Pathways

The synthesized benzoxazole derivatives have shown inhibitory activity against several key kinases involved in cancer signaling pathways. The following diagrams illustrate the simplified signaling cascades of VEGFR-2, c-Met, and Aurora B.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Survival Cell Survival Angiogenesis AKT->Survival Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Invasion ERK->Proliferation Survival Cell Survival AKT->Survival STAT3->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway.

AuroraB_Signaling_Pathway cluster_mitosis Mitosis AuroraB Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylates MCAK MCAK CPC->MCAK Phosphorylates Cytokinesis Cytokinesis CPC->Cytokinesis Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Spindle_Assembly Spindle Assembly Checkpoint MCAK->Spindle_Assembly Inhibitor Benzoxazole Inhibitor Inhibitor->AuroraB Inhibits

References

Application Notes and Protocols: Preparation and Use of Fluorescent Probes from 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds utilized as core structures for fluorescent probes due to their rigid, planar nature and favorable photophysical properties. 5-(Bromomethyl)benzo[d]oxazole is a versatile scaffold for the synthesis of novel fluorescent probes. This compound features a fluorescent benzoxazole core and a reactive bromomethyl group. The bromomethyl moiety serves as an effective handle for covalent modification, readily undergoing nucleophilic substitution reactions with functional groups such as thiols and amines. This allows for the conjugation of the benzoxazole fluorophore to a wide range of targeting moieties, enabling the development of probes for specific biological analytes and processes.

Principle of Action

The fundamental principle behind the application of probes derived from this compound involves a modular design. The benzoxazole core functions as the fluorescent reporter, while a target-specific recognition group is attached via the reactive bromomethyl handle. The fluorescence output of the benzoxazole core can be modulated by the appended moiety, leading to changes in fluorescence intensity, wavelength, or lifetime upon interaction with the target analyte. This can be achieved through various mechanisms, including Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or alterations in the intramolecular charge transfer (ICT) characteristics of the molecule.

Proposed Applications

The reactivity of the bromomethyl group enables the development of a diverse array of fluorescent probes, including:

  • Probes for Biothiols: The bromomethyl group can react with the sulfhydryl group of biothiols such as glutathione, cysteine, and homocysteine. This reaction can be designed to trigger a "turn-on" fluorescence response, allowing for the detection and quantification of these important biological molecules.

  • Biomolecule Labeling Reagents: this compound can be used to fluorescently label proteins, peptides, and other biomolecules containing free amine or thiol groups for visualization and tracking in biological systems.

  • Organelle-Targeting Probes: By conjugating this compound with ligands specific for certain organelles (e.g., triphenylphosphonium for mitochondria or morpholine for lysosomes), targeted imaging of subcellular compartments can be achieved.

Data Presentation

The following table summarizes the representative photophysical properties of hypothetical fluorescent probes derived from this compound. These values are based on known characteristics of benzoxazole-based fluorophores.[1][2]

PropertyHypothetical Thiol-Reactive Probe (Boz-SR)Hypothetical Amine-Labeled Protein (Protein-Boz)
Excitation Wavelength (λex)~380 nm~385 nm
Emission Wavelength (λem)~450 nm (after reaction with thiol)~460 nm
Stokes Shift~70 nm~75 nm
Quantum Yield (Φ)0.05 (quenched) -> 0.6 (after reaction)0.5
Molar Extinction Coefficient (ε)~18,000 M⁻¹cm⁻¹~20,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent Probe from this compound

This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with a nucleophilic targeting moiety (e.g., a thiol-containing peptide or an amino-functionalized molecule).

Materials:

  • This compound

  • Nucleophilic targeting moiety (e.g., N-acetyl-L-cysteine)

  • Anhydrous Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Reaction vial

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the nucleophilic targeting moiety (1.2 equivalents) in anhydrous DMF.

  • Add the non-nucleophilic base (2.0 equivalents) to the solution to deprotonate the nucleophile.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the this compound solution to the solution of the nucleophilic targeting moiety at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound D Anhydrous DMF Room Temperature A->D B Nucleophile (R-XH) (e.g., Thiol, Amine) B->D C Base (e.g., TEA) C->D E Fluorescent Probe (Boz-CH2-X-R) D->E Nucleophilic Substitution

General synthetic scheme for fluorescent probes.
Protocol 2: Live Cell Imaging with a Benzoxazole-Derived Fluorescent Probe

This protocol provides a general procedure for staining and imaging live cells with a synthesized fluorescent probe.

Materials:

  • Synthesized benzoxazole fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.[3]

  • Staining Solution: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[3]

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope equipped with appropriate filters for the benzoxazole fluorophore (e.g., excitation around 380 nm and emission around 450 nm).[4][5]

Signaling Pathway and Workflow Visualization

G cluster_probe Thiol-Reactive Probe cluster_analyte Analyte cluster_product Reaction Product A Boz-CH2-Br (Non-fluorescent) C Boz-CH2-S-R (Fluorescent) A->C Nucleophilic Attack B Biothiol (R-SH) (e.g., Glutathione) B->C D Fluorescence Signal C->D Emits Light

"Turn-on" fluorescence mechanism for a thiol-reactive probe.

G A Prepare 1 mM Probe Stock in DMSO C Dilute Probe to Working Concentration in Medium A->C B Culture Cells on Glass-Bottom Dish D Wash Cells with PBS B->D E Incubate Cells with Probe-Containing Medium (15-60 min, 37°C) C->E D->E F Wash Cells to Remove Unbound Probe E->F G Image with Fluorescence Microscope F->G

Workflow for live cell fluorescence imaging.

References

Application Notes and Protocols for Peptide Modification with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)benzo[d]oxazole is a versatile reagent for the modification of peptides, enabling the introduction of a fluorescent benzoxazole moiety. This modification is particularly useful for studying peptide structure, function, and localization. The reactive bromomethyl group allows for covalent attachment to nucleophilic residues within a peptide sequence, most notably the thiol group of cysteine, through a stable thioether linkage. This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification.

The benzoxazole core is a well-established fluorophore, and its incorporation into peptides can facilitate a range of applications, including:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: To study enzyme activity and peptide-protein interactions.

  • Cellular Imaging: To visualize the localization and trafficking of peptides within cells.

  • Binding Assays: To quantify the interaction of peptides with their targets.

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound and its Peptide Conjugate
PropertyThis compoundBenzo[d]oxazole-Peptide Conjugate (Typical)
Molecular Formula C₈H₆BrNOPeptide Dependent
Molecular Weight 212.05 g/mol Peptide Dependent
Reactivity Thiol-reactive (e.g., Cysteine)-
Excitation Maximum (λex) Not Fluorescent~330-340 nm
Emission Maximum (λem) Not Fluorescent~470-550 nm
Molar Extinction Coeff. (ε) Not Applicable~15,000 - 25,000 M⁻¹cm⁻¹ (Estimated)
Quantum Yield (Φ) Not Applicable0.03 - 0.41 (Solvent Dependent)
Solubility Good in DMSO, DMFAqueous Buffer (Peptide Dependent)

Note: The spectral properties of the conjugate are estimates based on similar benzoxazole derivatives and can be influenced by the local environment within the peptide and the solvent.

Table 2: Recommended Reaction Conditions for Peptide Labeling
ParameterRecommended ConditionRange for OptimizationNotes
Solvent Acetonitrile/Water (1:1, v/v) or DMF/Aqueous Buffer-Ensure peptide solubility. Organic co-solvents may be necessary for hydrophobic peptides.
pH 7.0 - 8.06.5 - 8.5A neutral to slightly basic pH facilitates the deprotonation of the cysteine thiol, enhancing its nucleophilicity.
Molar Ratio (Reagent:Peptide) 10:15:1 - 20:1A molar excess of the labeling reagent drives the reaction to completion. Higher ratios may be needed for less reactive peptides.
Reaction Temperature Room Temperature (20-25°C)4°C - 37°CRoom temperature is generally sufficient. Lower temperatures can be used for overnight reactions to minimize potential side reactions.
Reaction Time 2 - 4 hours1 - 12 hoursMonitor reaction progress by RP-HPLC to determine the optimal time.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide

This protocol describes the covalent attachment of this compound to a cysteine residue in a peptide.

1. Materials:

  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

2. Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.12 mg of the reagent in 1 mL of solvent.

    • This stock solution should be prepared fresh before use.

  • Labeling Reaction:

    • Add the 10 mM stock solution of this compound to the peptide solution to achieve a 10-fold molar excess of the reagent.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 20-50 mM to react with the excess this compound.

    • Incubate for 30 minutes at room temperature.

3. Purification of the Labeled Peptide:

  • RP-HPLC:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Inject the acidified reaction mixture onto a C18 RP-HPLC column.

    • Elute the labeled peptide using a linear gradient of increasing acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and ~335 nm (for the benzoxazole moiety). The desired labeled peptide will absorb at both wavelengths.

    • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

4. Characterization:

  • Mass Spectrometry:

    • Confirm the identity of the purified labeled peptide by mass spectrometry. The observed molecular weight should correspond to the molecular weight of the peptide plus the mass of the benzoxazole moiety minus the mass of HBr (Peptide MW + 131.04 Da).

  • Fluorospectrometry:

    • Dissolve the purified, lyophilized peptide in a suitable buffer.

    • Measure the fluorescence excitation and emission spectra to determine the optimal wavelengths for your application.

Protocol 2: Application in a FRET-Based Protease Assay

This protocol provides an example of how a this compound labeled peptide can be used as a FRET substrate to assay protease activity. This requires a second fluorophore (an acceptor) to be present on the peptide.

1. Materials:

  • Dual-labeled FRET peptide substrate (with benzoxazole as the donor and a suitable acceptor like TAMRA).

  • Protease of interest.

  • Assay Buffer: Appropriate buffer for the specific protease activity.

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Procedure:

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the diluted FRET peptide substrate to the desired final concentration in the assay buffer.

    • To initiate the reaction, add the active protease to the wells.

    • Include negative controls (no enzyme) and positive controls (if available).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength for the benzoxazole donor (e.g., ~335 nm) and the emission wavelength for the donor (e.g., ~490 nm).

    • Monitor the increase in donor fluorescence intensity over time in a kinetic mode. Cleavage of the peptide by the protease will separate the donor and acceptor, leading to an increase in the donor's fluorescence.

  • Data Analysis:

    • The initial rate of the increase in fluorescence is proportional to the protease activity.

    • Plot the fluorescence intensity versus time and determine the initial velocity from the linear portion of the curve.

Visualizations

Peptide_Labeling_Workflow Peptide Cysteine-Containing Peptide Reaction Labeling Reaction (pH 7.0-8.0, RT, 2-4h) Peptide->Reaction Reagent This compound Reagent->Reaction Quench Quench Reaction (e.g., DTT) Reaction->Quench Purify RP-HPLC Purification Quench->Purify Characterize Characterization (MS, Fluorospectrometry) Purify->Characterize Labeled_Peptide Labeled Peptide Characterize->Labeled_Peptide

Caption: Experimental workflow for labeling a peptide with this compound.

Thiol_Reaction_Mechanism cluster_0 Peptide cluster_1 Reagent Peptide_Cys Peptide-SH Product Peptide-S-CH₂-Benzo[d]oxazole + HBr Peptide_Cys->Product Nucleophilic Attack Reagent Benzo[d]oxazole-CH₂Br Reagent->Product

Caption: Reaction mechanism of cysteine thiol with this compound.

Application Notes and Protocols: 5-(Bromomethyl)benzo[d]oxazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Benzoxazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent anti-inflammatory effects. This document provides detailed application notes and protocols on the use of 5-(Bromomethyl)benzo[d]oxazole as a versatile starting material for the synthesis of novel anti-inflammatory agents. We will explore its application in the synthesis of compounds targeting key inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (LOX), and present relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and synthetic workflows.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry due to its presence in numerous pharmacologically active compounds. Its rigid, planar structure allows for effective interaction with various biological targets. The introduction of a reactive bromomethyl group at the 5-position of the benzoxazole ring system provides a key synthetic handle for the elaboration of diverse molecular architectures. This functional group is particularly amenable to nucleophilic substitution reactions, allowing for the facile introduction of a variety of side chains that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

This application note will focus on the synthetic utility of this compound in generating derivatives with potential as inhibitors of COX and LOX enzymes, which are pivotal in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Synthetic Applications and Experimental Protocols

The primary synthetic strategy leveraging this compound involves the nucleophilic substitution of the bromide ion by various nucleophiles, such as phenols, thiophenols, amines, and carbanions. This allows for the creation of a diverse library of 5-substituted benzoxazole derivatives.

General Workflow for the Synthesis of Benzoxazole Derivatives from this compound

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) nucleophile->reaction product 5-(Substituted-methyl)benzo[d]oxazole Derivatives reaction->product screening Screening for Anti-inflammatory Activity (e.g., COX/LOX Inhibition) product->screening lead Lead Compound Identification screening->lead

Caption: General synthetic workflow for developing anti-inflammatory agents.

Protocol 1: Synthesis of 5-((Phenoxy)methyl)benzo[d]oxazole Derivatives (Potential COX/LOX Inhibitors)

This protocol describes a general method for the synthesis of ether-linked benzoxazole derivatives.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol, 2,4-dichlorophenol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of a substituted phenol (1.2 mmol) in dry DMF (10 mL), add potassium carbonate (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 60°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Anti-inflammatory Activity Data

The following tables summarize the anti-inflammatory activity of various benzoxazole derivatives, demonstrating the potential of this scaffold. While these compounds were not explicitly synthesized from this compound in the cited literature, they represent the types of structures that could be accessed using this starting material.

Table 1: In Vitro COX-2 Inhibitory Activity of Benzoxazole Derivatives
Compound IDStructure/SubstitutionIC₅₀ (µM) for COX-2Reference
VIIe Methyl 2-{(2-(diethylamino)acetamido)}-benzoxazole-5-carboxylate10.72[1]
VIIf Methyl 2-{(2-(dipropylamino)acetamido)}-benzoxazole-5-carboxylate10.85[1]
Refecoxib Standard Drug7.79[1]
Table 2: In Vitro 5-LOX Inhibitory Activity of Benzoxazole Derivatives
Compound IDStructure/SubstitutionIC₅₀ (µM) for 5-LOXReference
2d 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine0.12[2][3]
2g 5-Nitro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine0.15[2][3]
Zileuton Standard Drug-[3]
Table 3: In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives (Carrageenan-Induced Paw Edema)
Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)Reference
3a 2081.7[4]
3l 2078.2[4]
3n 2075.3[4]
Diclofenac Sodium 2069.5[4]
Ibuprofen 2064.7[4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of the synthesized benzoxazole derivatives can be attributed to their interaction with key signaling pathways involved in the inflammatory response.

Arachidonic Acid Cascade and Inhibition by Benzoxazole Derivatives

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 (Stimuli) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation_pg Inflammation (Pain, Fever, Swelling) pgs->inflammation_pg inflammation_lt Inflammation (Asthma, Allergic Reactions) lts->inflammation_lt benzoxazole_cox Benzoxazole Derivatives (e.g., from Protocol 1) benzoxazole_cox->cox Inhibition benzoxazole_lox Benzoxazole Derivatives (e.g., from Protocol 1) benzoxazole_lox->lox Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of benzoxazole derivatives with significant potential as anti-inflammatory agents. The protocols and data presented herein demonstrate the feasibility of generating potent inhibitors of key inflammatory enzymes like COX-2 and 5-LOX. The adaptable nature of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and more effective anti-inflammatory drugs with potentially improved safety profiles. Further research into derivatives synthesized from this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for O-alkylation with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the O-alkylation of phenolic substrates using 5-(Bromomethyl)benzo[d]oxazole. This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The resulting benzoxazole ether derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the benzoxazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

The experimental workflow is designed to be adaptable for the synthesis of a library of compounds, which can then be subjected to biological screening to identify lead compounds for further optimization in the drug discovery pipeline.[5][6][7][8]

Experimental Protocols

The following protocol outlines a general procedure for the O-alkylation of a phenol with this compound. This method can be adapted for various substituted phenols.

Materials:

  • Phenolic substrate (e.g., 4-hydroxyacetophenone, phenol, 4-methoxyphenol)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask (approximately 10-20 mL per mmol of the phenolic substrate).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1-1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The progress of the reaction should be monitored by TLC. Reaction times can vary from 4 to 24 hours depending on the reactivity of the phenolic substrate.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If using acetone, filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone. Concentrate the filtrate under reduced pressure. If using DMF, dilute the reaction mixture with ethyl acetate and water.

    • Transfer the organic phase to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of various phenolic substrates with this compound based on the general protocol described above. The data is extrapolated from analogous Williamson ether syntheses.

EntryPhenolic SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF60685-95
24-HydroxyacetophenoneK₂CO₃AcetoneReflux1280-90
34-MethoxyphenolK₂CO₃DMF60888-96
44-NitrophenolK₂CO₃DMFRT490-98
52-NaphtholK₂CO₃AcetoneReflux1082-92

Mandatory Visualization

Below are diagrams illustrating the chemical reaction and a typical workflow for the synthesis and screening of a compound library.

DrugDiscoveryWorkflow Figure 1: Workflow for Synthesis and Screening of Benzoxazole Ether Derivatives cluster_synthesis Synthesis Phase cluster_screening Screening and Optimization Phase Start Select Diverse Phenolic Substrates Synthesis Parallel O-alkylation with This compound Start->Synthesis Purification Purification and Characterization of Library Synthesis->Purification HTS High-Throughput Screening (e.g., antimicrobial, anticancer assays) Purification->HTS HitID Hit Identification (Active Compounds) HTS->HitID SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR LeadOpt Lead Optimization (Chemical Modification of Hits) SAR->LeadOpt Iterative Cycles Preclinical Preclinical Development SAR->Preclinical Identify Candidate LeadOpt->Synthesis Design New Analogs

References

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a reactive handle, such as a bromomethyl group at the 5-position, creates a versatile intermediate, 5-(Bromomethyl)benzo[d]oxazole , poised for rapid diversification. Microwave-assisted organic synthesis (MAOS) offers a powerful technology to accelerate such diversification, providing significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions.[1][2]

These application notes provide detailed protocols for the utilization of this compound in microwave-assisted synthesis, focusing on its application as an alkylating agent for the rapid generation of compound libraries.

Core Applications: Microwave-Assisted Alkylation

The primary application of this compound in MAOS is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, facilitating the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and other N-heterocycles. This allows for the facile introduction of the benzo[d]oxazol-5-ylmethyl moiety onto various scaffolds, a common strategy in the development of novel therapeutic agents.

A general workflow for such microwave-assisted reactions is depicted below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine this compound, nucleophile, base, and solvent in a microwave vial prep2 Seal the vial prep1->prep2 reaction Irradiate in microwave reactor (controlled temperature, time, and power) prep2->reaction workup1 Cool the reaction mixture reaction->workup1 workup2 Perform aqueous work-up workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Purify by chromatography or recrystallization workup3->workup4 analysis Characterize the final product (NMR, MS, etc.) workup4->analysis

General workflow for microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound under microwave irradiation.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 1.0 equiv).

  • Add the secondary amine (1.2 mmol, 1.2 equiv).

  • Add the base, K₂CO₃ (2.0 mmol, 2.0 equiv).[3]

  • Add the solvent, DMF (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

The following diagram illustrates the signaling pathway of this reaction.

G reagents This compound + Secondary Amine + Base microwave Microwave Irradiation (120°C, 10-20 min) reagents->microwave Initiation product N-(Benzo[d]oxazol-5-ylmethyl)amine Derivative microwave->product Alkylation

References

Application Notes and Protocols for the Scale-up Synthesis of 5-(Bromomethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-(Bromomethyl)benzo[d]oxazole derivatives. This class of compounds serves as a valuable building block in medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents. The protocols outlined below are designed for adaptability from laboratory to pilot-plant scale.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities. The introduction of a bromomethyl group at the 5-position of the benzoxazole ring provides a reactive handle for further chemical modifications, making this compound a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthetic strategy detailed herein involves a two-step process:

  • Cyclization: Formation of the benzoxazole ring system to produce 5-methylbenzo[d]oxazole.

  • Bromination: Selective free-radical bromination of the 5-methyl group to yield the final product, this compound.

Experimental Workflow

The overall synthetic workflow is depicted in the diagram below, illustrating the progression from starting materials to the final product and its subsequent applications.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Benzylic Bromination cluster_2 Purification & Analysis cluster_3 Applications A 2-Amino-4-methylphenol C Reaction Vessel (Cyclization) A->C B Triethyl Orthoformate B->C D 5-Methylbenzo[d]oxazole C->D Yield: ~85-95% G Reaction Vessel (Bromination) D->G E N-Bromosuccinimide (NBS) E->G F AIBN (Initiator) F->G H This compound G->H Yield: ~70-85% I Crude Product H->I J Purification (Recrystallization/ Chromatography) I->J K Pure Product J->K L Quality Control (NMR, MS, HPLC) K->L M Further Synthesis K->M N Drug Discovery Libraries K->N

Caption: Overall workflow for the synthesis and application of this compound.

Data Presentation

Table 1: Summary of Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )RoleSupplier Example
2-Amino-4-methylphenolC₇H₉NO123.15Starting MaterialSigma-Aldrich
Triethyl OrthoformateC₇H₁₆O₃148.20ReagentTCI Chemicals
5-Methylbenzo[d]oxazoleC₈H₇NO133.15Intermediate---
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentAcros Organics
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Radical InitiatorAlfa Aesar
Carbon Tetrachloride (CCl₄)CCl₄153.82SolventFisher Scientific
Sodium BicarbonateNaHCO₃84.01Quenching AgentVWR
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentEMD Millipore
Table 2: Optimized Reaction Parameters and Expected Outcomes
StepReactionKey ParametersTypical YieldPurity (Post-Purification)
1CyclizationTemperature: 130-140 °C, Time: 3-5 hours85-95%>98%
2BrominationTemperature: Reflux (approx. 77 °C for CCl₄), Time: 2-4 hours70-85%>97%
Table 3: Characterization Data for this compound
AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (s, 1H, H-2), 7.65 (s, 1H, H-4), 7.50 (d, J=8.4 Hz, 1H, H-7), 7.35 (d, J=8.4 Hz, 1H, H-6), 4.60 (s, 2H, -CH₂Br)
¹³C NMR (CDCl₃, 100 MHz)δ 152.0 (C-2), 150.8 (C-7a), 142.5 (C-3a), 135.0 (C-5), 125.5 (C-6), 120.0 (C-4), 110.5 (C-7), 32.5 (-CH₂Br)
Mass Spec. (EI)m/z 211/213 [M⁺] (Isotopic pattern for Br)
Melting Point Approx. 95-98 °C

Experimental Protocols

Step 1: Scale-up Synthesis of 5-Methylbenzo[d]oxazole

This protocol describes the cyclization of 2-amino-4-methylphenol with triethyl orthoformate to form 5-methylbenzo[d]oxazole.

Materials:

  • 2-Amino-4-methylphenol (1.00 kg, 8.12 mol)

  • Triethyl orthoformate (1.32 kg, 8.93 mol, 1.1 eq)

  • 100 L glass-lined reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Charge the reactor with 2-amino-4-methylphenol (1.00 kg) and triethyl orthoformate (1.32 kg).

  • Begin stirring the mixture and slowly heat to 130-140 °C. Ethanol will begin to distill off as a byproduct.

  • Maintain the temperature and continue to distill off ethanol for 3-5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (disappearance of starting material), allow the mixture to cool to approximately 80 °C.

  • Apply vacuum to distill off any remaining triethyl orthoformate and ethanol.

  • The resulting crude 5-methylbenzo[d]oxazole can be used directly in the next step or purified by vacuum distillation.

Step 2: Scale-up Benzylic Bromination of 5-Methylbenzo[d]oxazole

This protocol details the Wohl-Ziegler bromination of the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator.[1][2][3][4]

Materials:

  • 5-Methylbenzo[d]oxazole (from Step 1, approx. 1.08 kg, 8.12 mol)

  • N-Bromosuccinimide (NBS) (1.52 kg, 8.53 mol, 1.05 eq)

  • Azobisisobutyronitrile (AIBN) (67 g, 0.41 mol, 0.05 eq)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile (20 L)

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge the reactor with 5-methylbenzo[d]oxazole (1.08 kg) and carbon tetrachloride (20 L).

  • Add N-bromosuccinimide (1.52 kg) and AIBN (67 g) to the solution.

  • Begin stirring and heat the mixture to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere.

  • Maintain reflux for 2-4 hours. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood or a controlled reactor environment.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Bromination-Specific Precautions:

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine: The reaction may generate small amounts of bromine, which is highly toxic and corrosive.[5] Ensure the reaction is conducted in a closed system or with adequate ventilation and scrubbing capabilities.

  • Quenching: Excess brominating agent can be quenched with a reducing agent such as sodium thiosulfate or sodium bisulfite solution.[6]

  • Scale-up Safety: Thermal safety analysis is recommended before scaling up bromination reactions to identify potential hazardous side reactions or thermal runaway conditions.[7][8]

Signaling Pathways and Applications

While specific signaling pathway interactions for this compound are not extensively documented, the benzoxazole scaffold is a known pharmacophore present in molecules that target a variety of biological pathways. The reactivity of the bromomethyl group allows for the facile introduction of this scaffold into a wide range of molecular structures.

A This compound B Nucleophilic Substitution A->B Reaction with various nucleophiles C Diverse Benzoxazole Derivatives B->C D Screening Libraries C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidates F->G

Caption: Role of this compound in drug discovery.

This intermediate is particularly useful for:

  • Alkylation of amines, phenols, thiols, and other nucleophiles to generate libraries of compounds for high-throughput screening.

  • Synthesis of targeted covalent inhibitors where the bromomethyl group can act as an electrophilic warhead.

  • Development of probes for chemical biology to study protein function and interactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Bromomethyl)benzo[d]oxazole. The guidance is structured in a question-and-answer format to directly address specific experimental challenges.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. First, 5-methylbenzo[d]oxazole is synthesized via the cyclization of 2-amino-4-methylphenol. Second, the methyl group of 5-methylbenzo[d]oxazole undergoes a benzylic bromination to yield the final product. The following sections provide detailed protocols and troubleshooting for each of these critical steps.

G cluster_0 Step 1: Synthesis of 5-methylbenzo[d]oxazole cluster_1 Step 2: Benzylic Bromination start1 2-Amino-4-methylphenol reaction1 Cyclization Reaction start1->reaction1 reagent1 Triethyl Orthoformate + Acid Catalyst (e.g., p-TSA) reagent1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 5-methylbenzo[d]oxazole workup1->product1 reaction2 Bromination Reaction product1->reaction2 Intermediate Product reagent2 N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN) reagent2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Part 1: Synthesis of 5-methylbenzo[d]oxazole

This step involves the formation of the benzoxazole ring from 2-amino-4-methylphenol. One common and effective method is the reaction with an orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 5-methylbenzo[d]oxazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylphenol (1.0 eq.), triethyl orthoformate (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and ethanol byproduct.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting and FAQs for 5-methylbenzo[d]oxazole Synthesis

Q1: The reaction is incomplete, and a significant amount of 2-amino-4-methylphenol remains. What should I do?

A1:

  • Extend Reaction Time: Continue heating the reaction and monitor its progress by TLC every hour. Some cyclizations may require longer reaction times.

  • Increase Temperature: Ensure the reaction is maintaining a vigorous reflux. If necessary, and if the solvent allows, the temperature can be slightly increased.

  • Check Catalyst: The acid catalyst is crucial. If the reaction has stalled, a small additional amount of p-TSA can be added. Ensure the catalyst has not degraded.

  • Reagent Purity: Verify the purity of the triethyl orthoformate, as it can hydrolyze over time. Using freshly opened or distilled reagent is recommended.

Q2: The yield of 5-methylbenzo[d]oxazole is very low. What are the common causes?

A2: Low yields can result from several factors.[1] Besides an incomplete reaction (see Q1), consider the following:

  • Side Reactions: At high temperatures, starting materials or the product might be susceptible to polymerization or degradation. Ensure the temperature is not excessively high.

  • Inefficient Purification: Product loss can occur during workup and purification. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography to avoid broad elution profiles.

  • Stoichiometry: While an excess of triethyl orthoformate is typically used, a very large excess can sometimes complicate purification. Ensure the stoichiometry is within the recommended range (see table below).

Data Presentation: Optimization of 5-methylbenzo[d]oxazole Synthesis
ParameterVariationRecommended ConditionExpected Outcome/Comment
C1 Source Triethyl orthoformate, Trimethyl orthoformate, Formic AcidTriethyl orthoformateGenerally provides good yields and is easier to handle than formic acid at high temperatures.
Catalyst p-TSA, Sulfuric Acid, No Catalystp-TSA (catalytic)An acid catalyst is typically required to facilitate the cyclization. p-TSA is effective and easy to handle.
Solvent Neat (no solvent), Toluene, XyleneNeatUsing the orthoformate as both reagent and solvent is common and efficient.
Temperature 100 - 150 °C120 - 140 °C (Reflux)Sufficient temperature is needed to drive the reaction and remove the ethanol byproduct.
Stoichiometry 1.1 - 3.0 eq. of Orthoformate~1.5 eq.A moderate excess ensures complete reaction without making purification overly difficult.

Part 2: Benzylic Bromination of 5-methylbenzo[d]oxazole

This step introduces the bromine atom at the benzylic position of the methyl group via a free-radical chain reaction. The choice of reagents and conditions is critical to ensure selectivity and avoid side reactions.[2][3]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W heat lamp), dissolve 5-methylbenzo[d]oxazole (1.0 eq.) in a dry, non-polar solvent (e.g., 1,2-dichlorobenzene or acetonitrile).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) while irradiating with the light source. Monitor the reaction closely by TLC. The reaction is often complete within 1-3 hours. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct. Filter off the solid and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the desired monobrominated product from any unreacted starting material and dibrominated side products.

Troubleshooting and FAQs for Benzylic Bromination

G start Problem: Low Yield of Desired Product q1 Is there unreacted starting material? start->q1 Analysis by TLC/NMR q2 Are there major side products? q1->q2 No sol1 • Increase reaction time • Check initiator activity • Ensure light source is active q1->sol1 Yes sol2 Dibromination is observed q2->sol2 Yes sol3 Aromatic bromination is observed q2->sol3 Yes sol4 • Use ~1.0 eq. of NBS • Monitor reaction closely sol2->sol4 sol5 • Use non-polar solvent (e.g., CCl₄, o-DCB) • Avoid polar solvents • Run reaction in the dark (if aromatic bromination is severe) sol3->sol5

Caption: Troubleshooting logic for the benzylic bromination of 5-methylbenzo[d]oxazole.

Q1: The bromination reaction is not starting or is very slow.

A1:

  • Initiator Activity: The radical initiator (AIBN or BPO) is crucial. Ensure it is not expired and has been stored correctly. A small additional portion can be added if the reaction has stalled.

  • Light Source: A light source is often used to facilitate the initiation of the radical reaction. Ensure the lamp is functional and positioned close to the reaction flask.

  • Inhibitors: Traces of radical inhibitors (e.g., phenols, if any carried over from the previous step) can quench the reaction. Ensure the starting 5-methylbenzo[d]oxazole is pure.

Q2: I am getting a significant amount of a side product that runs very close to my desired product on TLC.

A2: This is likely the dibrominated product, 5-(dibromomethyl)benzo[d]oxazole.

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.05-1.1 equivalents. Using a larger excess will favor dibromination.[3]

  • Monitor Closely: Monitor the reaction frequently by TLC. Stop the reaction as soon as the starting material has been consumed to minimize over-bromination.

Q3: My NMR analysis shows bromine substitution on the benzene ring instead of the methyl group. Why did this happen?

A3: This is an electrophilic aromatic substitution, which can compete with the desired radical pathway.

  • Solvent Choice: The solvent plays a key role. Polar solvents can promote the ionic pathway leading to aromatic bromination. Using non-polar solvents like 1,2-dichlorobenzene or carbon tetrachloride favors the radical pathway.[4][5][6]

  • Eliminate Acid: Ensure no acid is present in the reaction mixture, as it can catalyze electrophilic bromination. Traces of HBr, a byproduct, can sometimes be problematic.

  • Radical Conditions: Ensure that conditions favoring a radical reaction (initiator, light) are dominant.

Data Presentation: Optimization of Benzylic Bromination with NBS
ParameterVariationRecommended ConditionExpected Outcome/Comment
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)NBSNBS is preferred as it generates a low concentration of Br₂, minimizing side reactions like addition to aromatic rings.[7][8]
Initiator AIBN, Benzoyl Peroxide (BPO), LightAIBN + Light SourceA combination of chemical and photo-initiation is highly effective for radical chain reactions.
Solvent CCl₄, 1,2-Dichlorobenzene, Acetonitrile1,2-DichlorobenzeneA less toxic alternative to CCl₄. Non-polar solvents favor the desired radical pathway over electrophilic aromatic substitution.[5]
NBS Stoichiometry 1.0 - 1.5 eq.1.05 - 1.1 eq.A slight excess ensures full conversion of the starting material. A large excess leads to dibromination.
Temperature 60 - 100 °CReflux temperature of the solvent (e.g., ~82 °C for ACN)Required for thermal decomposition of the radical initiator (AIBN).

References

Common side reactions with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Bromomethyl)benzo[d]oxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is a benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic substitution reactions. Due to the adjacent benzene ring, the C-Br bond is weaker than in a typical alkyl bromide, making the compound a reactive alkylating agent.[1] Benzylic halides can undergo both SN1 and SN2 reactions, depending on the nucleophile, solvent, and substitution pattern.[2][3]

Q2: Is the benzoxazole ring stable under typical reaction conditions?

Yes, the benzoxazole ring is an aromatic heterocycle and is generally stable under most conditions used for nucleophilic substitution at the bromomethyl group.[4][5] It is relatively inert to many oxidizing and reducing agents, as well as moderate acidic and basic conditions. However, extremely harsh conditions (e.g., strong acids or bases at high temperatures) could potentially lead to ring degradation.

Q3: What are the most common side reactions observed when using this compound?

The most common side reactions stem from the reactivity of the benzylic bromide group. These include:

  • Elimination: Formation of 5-vinylbenzo[d]oxazole via an E2 or E1 pathway.

  • Hydrolysis: Reaction with residual water to form 5-(hydroxymethyl)benzo[d]oxazole.[6]

  • Over-alkylation: Multiple alkylations of the nucleophile, particularly with primary or secondary amines.

  • C-Alkylation: In reactions with ambident nucleophiles like phenoxides, alkylation can occur on the aromatic ring instead of the oxygen atom.[6]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of an Alkene Byproduct

Symptom: You observe a significant amount of 5-vinylbenzo[d]oxazole in your reaction mixture, confirmed by NMR or MS analysis, alongside a low yield of your desired substitution product.

Cause: This is typically due to a competing E2 elimination reaction. This side reaction is favored by:

  • Strong, sterically hindered bases.[7]

  • High reaction temperatures.[6]

  • Secondary or tertiary alkyl halides (not applicable here, but a general principle).[8]

Solutions:

  • Choice of Base: Use a weaker, non-hindered base if possible. For example, use K₂CO₃ or Cs₂CO₃ instead of potassium tert-butoxide for O-alkylation reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C.

  • Solvent: The choice of solvent can influence the balance between substitution and elimination. Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.[6]

Table 1: Influence of Steric Hindrance on Williamson Ether Synthesis Byproducts

Alkyl Halide Type Nucleophile/Base Predominant Reaction Expected Ether Yield Expected Alkene Yield
Primary (e.g., this compound) RO⁻ (unhindered) SN2 High Low
Primary (e.g., this compound) R₃CO⁻ (bulky) E2 Low High
Secondary RO⁻ (unhindered) SN2 / E2 Mixture Moderate Moderate
Tertiary RO⁻ (any) E2 Very Low / None High

This table illustrates the general trend of increasing elimination with increased steric hindrance of either the alkyl halide or the base.[6][7]

G cluster_0 Troubleshooting Low Yield / High Elimination Start Low Yield of Substitution Product Check_Base Is the base strong and/or sterically hindered? Start->Check_Base Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Sol_Base Use a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Sol_Base Yes Sol_Temp Lower the reaction temperature Check_Temp->Sol_Temp Yes End Improved Yield of Substitution Product Check_Temp->End No Sol_Base->Check_Temp Sol_Temp->End

Caption: Workflow for troubleshooting low yields due to elimination.

G Reactants This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) Reactants->SN2 Less hindered base Lower temperature E2 E2 Pathway (Elimination) Reactants->E2 Bulky base Higher temperature Desired_Product Desired Alkylated Product SN2->Desired_Product Side_Product 5-Vinylbenzo[d]oxazole E2->Side_Product

Caption: Competing SN2 and E2 reaction pathways.

Issue 2: Formation of C-Alkylated Byproduct with Phenols

Symptom: When reacting this compound with a sodium or potassium phenoxide, you isolate a mixture of the desired O-alkylated ether and a C-alkylated byproduct where the benzoxazole moiety is attached to the phenol ring.

Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation, typically at the ortho or para position).[6]

Solutions:

  • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the oxygen atom and favor O-alkylation. Protic solvents like ethanol or methanol can solvate the oxygen atom, leaving the ring more available for attack, thus increasing C-alkylation.[6]

Table 2: Effect of Solvent on O- vs. C-Alkylation of Sodium β-Naphthoxide with Benzyl Bromide

Solvent Temperature (°C) % O-Alkylated Product % C-Alkylated Product
Hexamethylphosphoramide (HMPA) 25 96 4
Dimethylformamide (DMF) 25 88 12
Acetonitrile 25 70 30
Tetrahydrofuran (THF) 25 65 35
Ethanol 25 20 80

Data adapted from a study on a similar benzylic bromide system, illustrating the strong influence of the solvent. A similar trend is expected for this compound.[6]

G Reactants This compound + Phenoxide O_Alkylation O-Alkylation Reactants->O_Alkylation Polar Aprotic Solvent (DMF, DMSO) C_Alkylation C-Alkylation Reactants->C_Alkylation Protic Solvent (Ethanol) Ether_Product Desired Ether Product O_Alkylation->Ether_Product Ring_Product C-Alkylated Byproduct C_Alkylation->Ring_Product

Caption: Competing O- vs. C-alkylation pathways with phenoxides.

Experimental Protocols

Protocol: N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-alkylation of a primary amine, minimizing the over-alkylation side reaction.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Acetonitrile (CH₃CN)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirring amine suspension at room temperature over 30 minutes. Using an excess of the amine and a mild base helps to reduce the formation of the dialkylated product.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired mono-alkylated product.

References

Technical Support Center: Purification of Products from 5-(Bromomethyl)benzo[d]oxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products derived from reactions involving 5-(Bromomethyl)benzo[d]oxazole.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification process.

Problem 1: Low or No Yield of the Desired Product After Purification

Potential CauseSuggested Solution
Incomplete Reaction Before starting the purification, ensure the reaction has gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1][2]
Product Loss During Work-up Significant product loss can occur during aqueous washes if the product has some water solubility. To minimize this, ensure the pH of the aqueous layer is neutral before extraction. For products with higher aqueous solubility, consider using a continuous liquid-liquid extractor.[2] Back-extract the aqueous layers with a small amount of organic solvent to recover any dissolved product.
Product Degradation The bromomethyl group is reactive and can be susceptible to degradation, especially under basic or nucleophilic conditions, or at elevated temperatures.[3] Use neutral conditions whenever possible and avoid prolonged heating during purification steps.[3]
Inefficient Purification Technique The chosen purification method may not be optimal for your specific product. Significant product loss can occur during purification steps.[1] It may be necessary to try alternative methods (e.g., crystallization instead of chromatography) or to optimize the current method (e.g., different solvent system for chromatography).

Problem 2: Presence of Multiple Impurities in the Purified Product

Potential CauseSuggested Solution
Side Product Formation Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1] Over-alkylation or acylation can lead to multiple substitutions on the benzoxazole ring.[1] To minimize side products, optimize reaction conditions by carefully controlling temperature, reaction time, and reactant stoichiometry.[1]
Degradation of the Product The 5-(bromomethyl) group is a reactive functional group.[3] Degradation can occur, especially in the presence of nucleophiles like water or alcohols, leading to the formation of the corresponding hydroxymethyl derivative.[4] If degradation is suspected, consider using a less nucleophilic solvent for purification and work at lower temperatures.
Co-eluting Impurities in Column Chromatography The solvent system used for column chromatography may not be effective at separating the desired product from all impurities. Optimize the solvent system using TLC first to achieve good separation between the product spot and impurity spots.[3] An Rf value of 0.2-0.4 for the desired compound is often a good target.[3]
Starting Materials of Poor Quality Impurities in the starting this compound or other reactants can carry through to the final product.[1] Assess the purity of starting materials before use by techniques such as melting point analysis or NMR spectroscopy.[1][2]

Problem 3: Oily Product Obtained Instead of Solid Crystals During Recrystallization

Potential CauseSuggested Solution
Solvent is too Nonpolar If the product "oils out," the solvent may be too nonpolar. Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool it slowly to encourage crystallization.[3]
Cooling is too Rapid Rapid cooling can cause the product to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3]
Supersaturated Solution The solution may be supersaturated, preventing crystallization. Induce crystallization by adding a seed crystal of the pure compound.[3]
Presence of Impurities Impurities can inhibit crystallization. If oiling out persists, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective methods for purifying benzoxazole derivatives are column chromatography and recrystallization.[5][6]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products.[1] Silica gel is a common stationary phase, and the choice of the mobile phase (eluent) is crucial for good separation.[1][7]

  • Recrystallization: This method is effective for obtaining highly crystalline products.[6] The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[3]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities. This is typically determined by running preliminary tests on a Thin Layer Chromatography (TLC) plate.[3] A good starting point for many benzoxazole derivatives is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][7] The ratio of these solvents is adjusted to achieve an Rf value (retention factor) of approximately 0.2-0.4 for the desired product.[3]

Q3: My product seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect your product is degrading on the column, you can try the following:

  • Deactivate the silica gel: Add a small amount (0.1-1%) of a neutral or basic modifier, such as triethylamine, to the eluent.[3]

  • Use flash chromatography: Applying positive pressure to the column reduces the elution time, minimizing the contact time between your compound and the silica gel.[3]

  • Choose an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.

Q4: Are there any specific safety precautions I should take when handling this compound and its reaction products?

A4: Yes. This compound is a reactive alkylating agent and should be handled with care.[4] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Prepare the Column: Prepare a slurry of silica gel in the chosen eluent.[3] Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.[3]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The elution can be done by gravity or by applying positive pressure (flash chromatography).

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization

  • Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[3]

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature.[3] Crystal formation should begin.

  • Maximize Crystal Formation: Further cool the solution in an ice bath to maximize the yield of crystals.[3]

  • Collect the Crystals: Collect the crystals by vacuum filtration.[3]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[3]

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography of Benzoxazole Derivatives

Product TypeStationary PhaseEluent SystemTypical Ratio (v/v)Reference
General BenzoxazolesSilica GelPetroleum Ether / Ethyl AcetateVaries[1][7]
5-bromooxazole derivativeSilica GelHeptane / Ethyl Acetate1:1[8]
Benzo[a]carbazole derivativeSilica Geln-hexane / Ethyl Acetate7:3[9]

Table 2: Example Purification Yields for Benzoxazole Derivatives

CompoundPurification MethodYieldReference
2-phenylbenzoxazoleSilica gel chromatography92%[10]
Substituted benzoxazoleRecrystallization>80% recovery[11]
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateRecrystallization from petroleum ether/ethyl acetate85%[12]

Visualizations

Purification_Workflow General Purification Workflow for this compound Products crude_product Crude Reaction Product assess_purity Assess Purity (TLC/NMR) crude_product->assess_purity purification_choice Choose Purification Method assess_purity->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product characterization Characterize (NMR, MS, etc.) pure_product->characterization

Caption: A general workflow for the purification of reaction products.

Troubleshooting_Tree Troubleshooting Low Purification Yield start Low Yield After Purification check_reaction Was the reaction complete? start->check_reaction incomplete Action: Extend reaction time or increase temperature check_reaction->incomplete No check_workup Was product lost during work-up? check_reaction->check_workup Yes end Improved Yield incomplete->end workup_loss Action: Neutralize pH, back-extract aqueous layers check_workup->workup_loss Yes check_degradation Is the product degrading? check_workup->check_degradation No workup_loss->end degradation Action: Use neutral conditions, avoid heat check_degradation->degradation Yes check_method Is the purification method optimal? check_degradation->check_method No degradation->end optimize_method Action: Optimize current method or try an alternative check_method->optimize_method No check_method->end Yes optimize_method->end

Caption: A decision tree for troubleshooting low purification yields.

References

Technical Support Center: Column Chromatography of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzoxazole derivatives?

A1: Silica gel is the most widely used stationary phase for the column chromatography of benzoxazole derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[1] In cases where the target benzoxazole derivative is found to be unstable on silica gel (acid-sensitive), alternative stationary phases like alumina or florisil can be considered.[2][3]

Q2: How do I select an appropriate mobile phase (solvent system) for my benzoxazole derivative?

A2: The selection of a mobile phase is critical for achieving good separation.[4] A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound on a Thin Layer Chromatography (TLC) plate, as this range typically yields the best separation on a column.[1]

Q3: My TLC shows good separation, but the column chromatography fails to separate the compounds. What could be the issue?

A3: This discrepancy can arise from several factors. One common reason is that one of the spots on the TLC plate is a degradation product of another, with the degradation occurring on the silica gel itself.[2][3] During the longer exposure time on a column, this degradation continues, leading to all fractions being contaminated.[2][3] It is also possible that overloading the column or issues with the column packing are compromising the separation that was achievable on the TLC plate.

Q4: I'm observing a very low yield after column chromatography. Where might my product be lost?

A4: Low yield can stem from several issues. The product may be unstable under the purification conditions, leading to degradation.[5] It could also be irreversibly adsorbed onto the stationary phase, especially if it is very polar.[2][3] In other cases, the product might have eluted much faster than anticipated (in the solvent front) or the eluted fractions are too dilute to be detected easily.[2][3] Significant product loss can also occur during the work-up and concentration steps prior to chromatography.[4]

Troubleshooting Guide

Problem: Poor or No Separation

Q: My spots are streaking or tailing on the column, leading to overlapping fractions. How can I fix this? A: Tailing is often caused by the compound interacting too strongly with the stationary phase or by applying the sample in a solvent that is too polar.

  • Solution 1: Adjust Solvent System. Add a small amount of a more polar solvent (e.g., a few drops of methanol in a chloroform-based eluent or triethylamine for basic compounds) to the mobile phase to reduce strong interactions with the silica gel.

  • Solution 2: Check Sample Loading. Ensure the initial sample band is concentrated and narrow. Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent before loading.[6] If the sample is loaded in a solvent significantly more polar than the mobile phase, it will disrupt the equilibration and lead to broad bands.

  • Solution 3: Consider Dry Loading. For compounds that are poorly soluble in the eluent, dry loading is an effective technique.[6] This involves pre-adsorbing the sample onto a small amount of silica gel, which is then loaded onto the column.[6]

Q: Two compounds are co-eluting even though they have different Rf values on TLC. What should I do? A: This can happen if the separation is challenging or if the column is not run optimally.

  • Solution 1: Use Gradient Elution. Start with a less polar solvent system to allow the less polar compound to move down the column, then gradually increase the polarity of the mobile phase to elute the more polar compound.[7] This technique sharpens peaks and can improve the resolution between closely eluting compounds.[7][8]

  • Solution 2: Optimize Column Parameters. Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates, which enhances separation efficiency. Ensure the column is packed uniformly without any cracks or air bubbles.[9]

  • Solution 3: Reduce Flow Rate. A slower flow rate allows more time for the compounds to equilibrate between the stationary and mobile phases, which can improve separation, although it will increase the run time.[6]

Problem: Product Degradation or Low Recovery

Q: I suspect my benzoxazole derivative is decomposing on the silica gel column. How can I confirm and prevent this? A: Compound instability on acidic silica gel is a common problem.

  • Confirmation: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.[2]

  • Solution 1: Deactivate the Silica. You can use silica gel that has been treated with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the mobile phase.

  • Solution 2: Switch the Stationary Phase. If deactivation is not sufficient, switch to a less acidic stationary phase like neutral alumina or florisil.[2][3]

Q: My compound is not eluting from the column, even with a highly polar solvent system. What happened? A: The compound may be irreversibly adsorbed to the stationary phase or it may have precipitated at the top of the column.

  • Solution 1: Check Solubility. Ensure your compound is soluble in the mobile phase. If it precipitates upon loading, it will not move down the column.

  • Solution 2: Drastic Polarity Change. If you suspect strong adsorption, you can try flushing the column with a very polar solvent like methanol or a mixture of methanol and dichloromethane. Be aware that this may also elute many impurities.

  • Solution 3: Re-evaluate the Stationary Phase. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) may be a more suitable purification method.[10]

Data Presentation

Table 1: Common Mobile Phases for Benzoxazole Derivative Purification

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Target Rf on TLCNotes
HexaneEthyl Acetate9:1 to 4:1~0.2 - 0.3A very common system for many benzoxazoles of intermediate polarity.[4]
Petroleum EtherEthyl Acetate9:1 to 4:1~0.2 - 0.3Similar to Hexane/EtOAc; choice can depend on boiling point and cost.[4]
Petroleum EtherAcetone19:1~0.2 - 0.3Used for less polar derivatives.[11]
ChloroformEthyl Acetate3:1~0.2 - 0.3A more polar system for more functionalized benzoxazoles.
DichloromethaneMethanol99:1 to 95:5~0.2 - 0.3Effective for more polar derivatives; often used in a gradient.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size. As a general rule, use about 20-100 times the weight of silica gel to the weight of the crude sample.[1]

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[1]

    • Add a small layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.[1]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[6]

  • Sample Loading (Wet Loading):

    • Dissolve the crude benzoxazole derivative in the minimum possible volume of the mobile phase or a slightly more polar solvent if necessary for solubility.[6]

    • Using a pipette, carefully add the dissolved sample to the top of the silica gel, allowing it to absorb completely into the sand layer.[6]

    • Rinse the sample flask with a very small amount of eluent and add this to the column to ensure complete transfer.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. If using an isocratic system, the mobile phase composition remains constant. If using a gradient, systematically and slowly increase the proportion of the more polar solvent.[7]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified benzoxazole derivative.

Protocol 2: Dry Loading Technique
  • Sample Preparation:

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[6]

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[6]

  • Column Loading:

    • Prepare the column with the stationary phase as described in Protocol 1.

    • Carefully add the dry silica-adsorbed sample as a layer on top of the column bed.[6]

    • Gently tap the column to create a level surface.

    • Add a protective layer of sand on top of the sample layer.

  • Elution and Isolation:

    • Proceed with elution and fraction collection as described in Protocol 1.

Visualizations

G cluster_prep Preparation & Work-Up cluster_purify Purification cluster_analysis Analysis reaction Crude Reaction Mixture workup Aqueous Work-Up (Extraction & Drying) reaction->workup concentrate Concentration (Rotary Evaporation) workup->concentrate load Load Sample on Column (Wet or Dry Loading) concentrate->load elute Elute with Solvent System (Isocratic or Gradient) collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure isolate Isolate Product (Solvent Evaporation) combine->isolate pure_product Purified Benzoxazole isolate->pure_product characterize Characterization (NMR, MS, IR) pure_product->characterize

Caption: Experimental workflow for the purification of benzoxazole derivatives.

G start Poor Separation (Co-elution of spots) q1 Is Rf of target < 0.4 and spots well-separated on analytical TLC? start->q1 q2 Was the column overloaded? (>1:20 sample:silica ratio) q1->q2 YES sol_redevelop Solution: Find a new solvent system. Aim for target Rf ≈ 0.2-0.3. q1->sol_redevelop NO a1_yes YES a1_no NO sol_overload Solution: Reduce sample load. Use a larger column. q2->sol_overload YES q3 Is the separation difficult? (ΔRf < 0.2) q2->q3 NO sol_gradient Solution: Use a shallow gradient elution. Decrease flow rate. q3->sol_gradient YES q4 Was sample loaded in a stronger solvent than eluent? q3->q4 NO sol_dryload Solution: Use dry loading technique. Load in minimum volume of eluent. q4->sol_dryload YES end_node Other issues: - Column channeling - Compound degradation q4->end_node NO

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Recrystallization of 5-(Bromomethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-(Bromomethyl)benzo[d]oxazole derivatives.

Troubleshooting Recrystallization Issues

Researchers may encounter several common issues during the recrystallization of this compound derivatives. This guide provides a systematic approach to troubleshooting these challenges.

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the compound in the chosen solvent.

Troubleshooting Steps:

  • Re-dissolve and Slow Down Cooling: Gently heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask with warm water) to slow the rate of cooling.[1]

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the heated solution to decrease the saturation level.[1]

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A good practice is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid.[1]

G Troubleshooting 'Oiling Out' start Compound 'Oils Out' step1 Re-heat to Dissolve Oil start->step1 step2 Allow for Slower Cooling step1->step2 step3 Add More 'Good' Solvent step2->step3 If oiling persists end Successful Crystallization step2->end If successful step3->step2 step4 Consider a Different Solvent System step3->step4 If still unsuccessful step4->step1

Caption: A workflow for troubleshooting the "oiling out" of a compound during recrystallization.

Issue 2: No crystals form upon cooling.

This issue typically arises when the solution is not sufficiently saturated with the compound.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If available, add a tiny crystal from a previous successful batch to the solution to initiate crystallization.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and impurity trapping.

  • Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

  • Use an Anti-Solvent: If using a single solvent, you can try adding a "poor" solvent (anti-solvent) dropwise to the solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

G Inducing Crystallization start No Crystal Formation step1 Induce Nucleation (Scratching or Seeding) start->step1 step2 Increase Concentration (Evaporate Solvent) step1->step2 If unsuccessful end Crystal Formation step1->end If successful step3 Lower Cooling Temperature step2->step3 If unsuccessful step2->end If successful step4 Add an Anti-Solvent step3->step4 If unsuccessful step3->end If successful step4->end

Caption: A logical progression for troubleshooting the failure of crystal formation.

Issue 3: The resulting crystals are colored or appear impure.

The presence of colored impurities is a common issue in the synthesis of benzoxazole derivatives.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Repeat Recrystallization: A second recrystallization can often significantly improve the purity and color of the final product.

  • Column Chromatography: If recrystallization fails to remove the impurities, purification by silica gel column chromatography may be necessary before a final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound derivatives?

A1: Based on general practices for benzoxazole derivatives, good starting points for solvent selection include ethanol, or a mixture of ethyl acetate and a nonpolar solvent like heptane. A combination of acetone and acetonitrile has also been reported for the purification of substituted benzoxazoles.[2] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.

Q2: How can I select an appropriate solvent system for recrystallization?

A2: A systematic approach to solvent selection is recommended:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

  • An ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • For a mixed solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is nearly insoluble. The two solvents must be miscible.

Q3: What is the expected yield for a recrystallization of a this compound derivative?

A3: A successful recrystallization that effectively purifies the compound may have a recovery yield ranging from 70% to over 90%. However, the primary goal of recrystallization is to achieve high purity, and some loss of product is expected. A lower yield with high purity is often preferable to a high yield of an impure product.

Experimental Protocols

The following are generalized experimental protocols for the recrystallization of this compound derivatives. These should be considered as starting points and may require optimization for specific derivatives.

Protocol 1: Single Solvent Recrystallization with Ethanol

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization with Ethyl Acetate and Heptane

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add heptane dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and heptane.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides a summary of solvent systems and conditions that have been reported for the purification of related benzoxazole derivatives. These can be used as a guide for optimizing the recrystallization of this compound derivatives.

Compound ClassSolvent SystemKey ConditionsObserved Purity/RecoveryReference
Substituted BenzoxazolesAcetone/AcetonitrileCool to -3 to 3°C and hold for 1 hour.71.5% yield[2]
Substituted BenzoxazolesEthyl Acetate/HeptaneDissolve in hot ethyl acetate, add heptane, cool to 0-5°C.87% recovery, 99.4% purity[2]
2-ArylbenzoxazolesEthanolStandard recrystallization.Not specified
Highly Crystalline Benzoxazoles1-5% Ethyl Acetate in Petroleum EtherStandard recrystallization.High purity[3]

References

Technical Support Center: Synthesis of 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromomethyl)benzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of the benzoxazole ring, followed by the bromination of the methyl group.

A plausible synthetic pathway begins with the condensation of 4-amino-3-hydroxytoluene with an appropriate carboxylic acid derivative to form 5-methylbenzo[d]oxazole. This precursor is then subjected to a radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN), to yield the final product, this compound.

Q2: What are the most common byproducts observed in the synthesis of this compound?

Several byproducts can form during the synthesis, particularly in the bromination step. The most frequently encountered impurities include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 5-methylbenzo[d]oxazole, in the final product.

  • Dibrominated Byproduct: Over-bromination of the methyl group can occur, resulting in the formation of 5-(Dibromomethyl)benzo[d]oxazole.

  • Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of 5-(Hydroxymethyl)benzo[d]oxazole, especially during workup or purification if water is present.

  • Impurities from Starting Materials: Impurities present in the initial 5-methylbenzo[d]oxazole can be carried through to the final product.

Q3: How can I minimize the formation of the dibrominated byproduct?

To minimize the formation of 5-(dibromomethyl)benzo[d]oxazole, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of N-bromosuccinimide (NBS) to 5-methylbenzo[d]oxazole is recommended. Additionally, monitoring the reaction closely by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in stopping the reaction once the desired product is predominantly formed.

Q4: What are the recommended methods for purifying crude this compound?

The most effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from both more polar (e.g., 5-(hydroxymethyl)benzo[d]oxazole) and less polar (e.g., unreacted 5-methylbenzo[d]oxazole and the dibrominated byproduct) impurities. A common eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents to explore for recrystallization include mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexane.

Troubleshooting Guide

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low or no conversion of 5-methylbenzo[d]oxazole to the desired product. 1. Inactive radical initiator (AIBN).2. Insufficient reaction temperature.3. Poor quality of N-bromosuccinimide (NBS).1. Use a fresh batch of AIBN. Ensure it has been stored correctly.2. Ensure the reaction is maintained at the optimal reflux temperature for the chosen solvent.3. Use freshly opened or purified NBS.
SYN-002 Significant amount of dibrominated byproduct (5-(Dibromomethyl)benzo[d]oxazole) is formed. 1. Excess of N-bromosuccinimide (NBS) used.2. Prolonged reaction time.1. Use a 1:1 molar ratio of 5-methylbenzo[d]oxazole to NBS.2. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the formation of the desired product is maximized.
SYN-003 Presence of a significant amount of 5-(Hydroxymethyl)benzo[d]oxazole in the final product. 1. Presence of water during the reaction or workup.2. Hydrolysis during purification on silica gel.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Minimize the time the product is on the silica gel column and use a less polar eluent system if possible. Consider using a neutral or deactivated silica gel.
PUR-001 Poor separation of byproducts during column chromatography. 1. Inappropriate eluent system.2. Column overloading.1. Optimize the eluent system using TLC before running the column. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.2. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
PUR-002 Product "oils out" or forms a poor quality solid during recrystallization. 1. Inappropriate solvent or solvent mixture.2. Cooling the solution too quickly.1. Perform small-scale solvent screening to find a suitable solvent or solvent pair. The ideal solvent should poorly dissolve the compound at room temperature but dissolve it well at its boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.

Data Presentation

Table 1: Byproduct Profile in the Synthesis of this compound

Compound Structure Typical Retention Factor (Rf) in Hexane/Ethyl Acetate (4:1) Common Analytical Observations (¹H NMR)
5-Methylbenzo[d]oxazole (Starting Material)~0.6Singlet for -CH₃ around δ 2.5 ppm.
This compound (Product) ~0.4 Singlet for -CH₂Br around δ 4.7 ppm.
5-(Dibromomethyl)benzo[d]oxazole (Byproduct)~0.5Singlet for -CHBr₂ around δ 6.8 ppm.
5-(Hydroxymethyl)benzo[d]oxazole (Byproduct)~0.2Singlet for -CH₂OH around δ 4.8 ppm and a broad singlet for the -OH proton.

Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.

Experimental Protocols

Synthesis of 5-Methylbenzo[d]oxazole (Precursor)

A general procedure involves the condensation of 4-amino-3-hydroxytoluene with formic acid.

  • In a round-bottom flask, combine 4-amino-3-hydroxytoluene (1 equivalent) and an excess of formic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methylbenzo[d]oxazole.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound

This protocol describes a general procedure for the radical bromination of 5-methylbenzo[d]oxazole.

  • Dissolve 5-methylbenzo[d]oxazole (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the product spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Visualizations

Synthesis_Pathway 4-Amino-3-hydroxytoluene 4-Amino-3-hydroxytoluene 5-Methylbenzo[d]oxazole 5-Methylbenzo[d]oxazole 4-Amino-3-hydroxytoluene->5-Methylbenzo[d]oxazole Formic Acid, Reflux This compound This compound 5-Methylbenzo[d]oxazole->this compound NBS, AIBN, Reflux

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 5-Methylbenzo[d]oxazole 5-Methylbenzo[d]oxazole This compound This compound 5-Methylbenzo[d]oxazole->this compound NBS (1 eq) 5-(Dibromomethyl)benzo[d]oxazole 5-(Dibromomethyl)benzo[d]oxazole This compound->5-(Dibromomethyl)benzo[d]oxazole NBS (excess) 5-(Hydroxymethyl)benzo[d]oxazole 5-(Hydroxymethyl)benzo[d]oxazole This compound->5-(Hydroxymethyl)benzo[d]oxazole H2O Troubleshooting_Workflow start Experiment Start issue Identify Issue: - Low Yield - Impure Product start->issue low_yield Low Yield Analysis issue->low_yield Low Yield impure_product Impurity Analysis issue->impure_product Impure Product check_reagents Check Reagent Quality (NBS, AIBN) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) impure_product->analyze_byproducts end Successful Synthesis check_reagents->end check_conditions->end optimize_purification Optimize Purification (Chromatography, Recrystallization) optimize_purification->end analyze_byproducts->optimize_purification adjust_stoichiometry Adjust Stoichiometry (NBS ratio) analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->end

Technical Support Center: 5-(Bromomethyl)benzo[d]oxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Bromomethyl)benzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

This compound is primarily used as an alkylating agent. The bromomethyl group is an excellent leaving group, making the compound highly reactive towards nucleophiles. Its most common application is in N-alkylation reactions with amines, amides, and other nitrogen-containing heterocycles to introduce the benzo[d]oxazol-5-ylmethyl moiety, a valuable scaffold in medicinal chemistry due to the biological activities associated with benzoxazole derivatives.[1]

Q2: What are the key stability and storage considerations for this compound?

Like many benzylic bromides, this compound can be sensitive to moisture, light, and heat. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] Over time, exposure to atmospheric moisture can lead to hydrolysis, forming the corresponding alcohol and hydrobromic acid, which can complicate reactions.

Q3: Why is my starting material, this compound, showing low solubility in my chosen reaction solvent?

The solubility of this compound can be limited in certain nonpolar solvents. For nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can dissolve both the electrophile and many nucleophilic substrates while also facilitating the reaction kinetics. If solubility remains an issue, gentle heating or sonication may help, but care should be taken to avoid thermal degradation.[3] Improving the solubility of reactants is crucial for reaction efficiency.[4][5]

Troubleshooting Guide: Improving Reaction Yield

This guide addresses common issues encountered during reactions with this compound, focusing on low yields and side product formation in nucleophilic substitution reactions.

Issue 1: Low or No Product Yield with Unreacted Starting Material

If your reaction is resulting in a low yield and analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material, consider the following troubleshooting steps.

  • Purity of Starting Materials : Ensure the purity of your this compound and the nucleophile. Impurities can inhibit the reaction.[2][6]

  • Base Strength and Stoichiometry : In N-alkylation reactions, the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while an inappropriate amount can lead to side reactions. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[7][8][9][10]

  • Reaction Temperature : The reaction temperature may be too low to overcome the activation energy.[6] Consider incrementally increasing the temperature while monitoring the reaction. Forcing conditions, such as heating to 60-80°C, may be necessary, especially for less reactive nucleophiles.[8]

  • Reaction Time : The reaction may not have reached completion. Extend the reaction time and monitor its progress at regular intervals.[2]

Issue 2: Significant Side Product Formation

The formation of multiple products can significantly lower the yield of the desired compound.

  • Common Side Reactions : The primary side reactions are often over-alkylation (if the nucleophile has multiple reactive sites) or reaction with the solvent or base. The bromomethyl group is highly reactive, and under certain conditions, elimination or other rearrangements can occur.[2]

  • Minimization Strategies :

    • Control Stoichiometry : Carefully control the molar ratios of your reactants. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion, but a large excess of the alkylating agent can lead to multiple alkylations.

    • Optimize Temperature : High temperatures can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere : If your reactants are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere can prevent oxidation-related byproducts.[2][6]

Issue 3: Product Loss During Workup and Purification

A significant amount of product can be lost during the extraction and purification phases.

  • Aqueous Workup : When quenching the reaction, ensure the pH is appropriate to keep your product in the organic layer. Benzoxazole derivatives can sometimes be sensitive to strongly acidic or basic conditions.

  • Purification Strategy : Column chromatography is a common method for purifying benzoxazole derivatives.[2][11] The choice of solvent system is crucial for good separation.[12] If the product is an oil, recrystallization may not be an option, making chromatography the primary purification method.

Data Presentation: Optimizing N-Alkylation Conditions

The following tables summarize typical conditions for N-alkylation reactions involving substituted benzyl bromides, which can serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryNucleophileAlkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1IndazoleBenzyl BromideNaH (1.1)THFRT2>99 (N-1)
2IndazoleBenzyl BromideK₂CO₃ (1.5)DMFRT485 (N-1)
35-AMT¹Benzyl BromideK₂CO₃ (1.1)AcetoneRT2~90 (mixture)
4Primary Amine2-Bromomethyl-oxazoleK₂CO₃ (1.5)AcetonitrileRT2-4Good
5Primary Amine2-Chloromethyl-oxazoleNaH (1.5)DMF60-808-16Moderate

¹ 5-AMT = N-benzoyl 5-(aminomethyl)tetrazole. Data synthesized from multiple sources for comparison.[7][8][9]

Table 2: Reactivity Comparison of Halomethyl Derivatives

Property2-Bromomethyl Derivative2-Chloromethyl DerivativeRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride.[8]
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)A more reactive electrophile requires less time for conversion.[8]
Typical Reaction Temp. Lower (e.g., Room Temp. to 50°C)Higher (e.g., 50°C to reflux)A higher energy barrier for displacing chloride necessitates more thermal energy.[8]

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a representative methodology for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Anhydrous Acetonitrile (or DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine)

Procedure:

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Reaction : Add the solution of this compound dropwise to the stirred amine suspension at room temperature.

  • Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[8] Gentle heating (e.g., to 40-50°C) can be applied if the reaction is sluggish.

  • Workup : Upon completion, filter the reaction mixture to remove the inorganic base (K₂CO₃). Rinse the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the desired N-substituted product.[13]

Visualizations

Troubleshooting_Workflow start Low Yield in Reaction check_sm Analysis shows unreacted starting material? start->check_sm check_side_products Analysis shows significant side products? check_sm->check_side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Base/Catalyst Activity check_sm->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry: - Adjust Reactant Ratios - Lower Temperature check_side_products->optimize_stoichiometry Yes optimize_workup Review Workup & Purification: - Check pH during extraction - Optimize chromatography check_side_products->optimize_workup No / Minor end_good Yield Improved optimize_conditions->end_good end_bad Issue Persists: Consult further literature optimize_conditions->end_bad check_purity Verify Purity of Starting Materials & Solvents check_purity->optimize_conditions optimize_stoichiometry->end_good optimize_stoichiometry->end_bad optimize_workup->end_good optimize_workup->end_bad

Caption: A logical workflow for troubleshooting low yields.

Caption: General Sɴ2 pathway for nucleophilic substitution.

Factors_Affecting_Yield yield Reaction Yield reagents Reagents reagents->yield purity Purity of Substrates reagents->purity base Base Choice & Strength reagents->base solvent Solvent Polarity & Solubility reagents->solvent conditions Conditions conditions->yield temp Temperature conditions->temp time Reaction Time conditions->time conc Concentration conditions->conc process Process process->yield atmosphere Inert Atmosphere process->atmosphere workup Workup Procedure process->workup purification Purification Method process->purification

Caption: Key factors influencing overall reaction yield.

References

Preventing decomposition of 5-(Bromomethyl)benzo[d]oxazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 5-(Bromomethyl)benzo[d]oxazole during chemical reactions.

Troubleshooting Guides

Issue: Low yield or formation of impurities during nucleophilic substitution reactions.

Observation Potential Cause Recommended Solution
Appearance of a new spot on TLC with a lower Rf value, consistent with a more polar compound.Hydrolysis: The bromomethyl group has reacted with trace amounts of water in the solvent or reagents to form 5-(Hydroxymethyl)benzo[d]oxazole.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Formation of a complex mixture of products, including potential dimers or oligomers.Side reactions with base/nucleophile: The highly reactive benzylic bromide can react with excess base or nucleophile, leading to multiple alkylations or other side reactions. Strong bases can also promote elimination or other decomposition pathways.- Use a stoichiometric amount of a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃). - Add the base portion-wise to control the reaction rate. - Consider using a hindered base if side reactions are significant. - Add this compound slowly to the reaction mixture containing the nucleophile.
Reaction fails to go to completion, even with extended reaction times.Decomposition of starting material: this compound may be degrading under the reaction conditions before it can react with the desired nucleophile.- Lower the reaction temperature. - Reduce the reaction time. - Choose a solvent that favors the desired SN2 reaction pathway (see table below).
Discoloration of the reaction mixture (e.g., turning yellow or brown).General decomposition: The benzoxazole ring or the bromomethyl group may be unstable under the specific reaction conditions, leading to the formation of colored impurities.- Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure the purity of the starting material before use. - Consider purification of this compound if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways involve the highly reactive bromomethyl group. These include:

  • Hydrolysis: Reaction with water to form the corresponding alcohol, 5-(Hydroxymethyl)benzo[d]oxazole.

  • Reaction with excess base or nucleophile: This can lead to the formation of side products, including over-alkylated species.

  • Dimerization or oligomerization: In the presence of certain initiators or under harsh conditions, benzylic halides can undergo self-condensation.

  • Hydrolysis of the benzoxazole ring: While generally stable, the benzoxazole ring can undergo hydrolysis under strongly acidic conditions.

Q2: How should I store this compound to ensure its stability?

A2: To minimize decomposition during storage, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to prevent exposure to moisture and air.

Q3: What is the impact of the solvent on the stability of this compound?

A3: The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus promoting the desired reaction. The rate of reaction of benzylic bromides is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[1]

Q4: Can I use a strong base for my reaction with this compound?

A4: The use of strong bases should be approached with caution. Strong, nucleophilic bases can compete with the desired nucleophile, leading to the formation of side products. Strong, non-nucleophilic bases might promote elimination reactions, although this is less common for benzylic halides compared to other alkyl halides. It is generally recommended to use mild, non-nucleophilic bases such as potassium carbonate or sodium bicarbonate.

Data Presentation

Table 1: Qualitative Effect of Reaction Conditions on the Stability and Reactivity of this compound

Parameter Condition Effect on Stability Effect on SN2 Reaction Rate Potential for Side Reactions
Temperature Low (0-25 °C)HighSlowerLow
High (>50 °C)LowFasterHigh
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)ModerateFastModerate
Non-polar (e.g., Toluene, Hexane)HighSlowLow
Protic (e.g., Ethanol, Water)LowVariableHigh (solvolysis)
Base Weak, non-nucleophilic (e.g., K₂CO₃)HighModerateLow
Strong (e.g., NaH, LDA)LowFastHigh
Atmosphere Inert (N₂, Ar)HighNo direct effectLow
Air (presence of O₂, H₂O)LowNo direct effectHigh (oxidation, hydrolysis)
Light DarkHighNo effectLow
UV/Visible LightLowNo effectHigh (photodecomposition)

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Primary Amine with this compound

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvent (e.g., acetonitrile or DMF).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the primary amine (1.0 equivalent) and a mild, non-nucleophilic base such as potassium carbonate (1.5 - 2.0 equivalents).

    • Add the anhydrous solvent and stir the suspension.

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.0 - 1.1 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the solution of this compound dropwise to the stirred suspension of the amine and base at room temperature over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

DecompositionPathways cluster_main This compound cluster_products Decomposition Products 5-BMB This compound Hydrolysis 5-(Hydroxymethyl)benzo[d]oxazole 5-BMB->Hydrolysis H₂O Side_Reaction Side Products (e.g., Over-alkylation) 5-BMB->Side_Reaction Excess Base/ Nucleophile Oligomerization Dimers/Oligomers 5-BMB->Oligomerization Harsh Conditions

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow start Start prep Prepare Anhydrous Reagents & Glassware start->prep setup Reaction Setup: Amine + Base in Solvent prep->setup add Slow Addition of This compound setup->add monitor Monitor by TLC add->monitor workup Work-up: Filter, Extract, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Recommended workflow for alkylation reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Alkylation Reactions with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting alkylation reactions involving 5-(Bromomethyl)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to improve reaction conversion and yield.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is showing low conversion. What are the initial troubleshooting steps?

Low conversion in alkylation reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Purity of Starting Materials: Impurities in your nucleophile or this compound can significantly hinder the reaction. Ensure the purity of your starting materials. This compound can degrade over time, especially if not stored properly.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can lead to poor conversion. These factors are interdependent and should be optimized.

  • Reagent Stoichiometry: An incorrect molar ratio of nucleophile to electrophile can result in incomplete consumption of the limiting reagent.

  • Moisture and Atmosphere: this compound and many nucleophiles are sensitive to moisture. Ensure you are using anhydrous solvents and, if necessary, an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the common side products in alkylation reactions with this compound, and how can I minimize them?

Side product formation is a frequent cause of low yields of the desired product. Common side reactions include:

  • Over-alkylation: If the product of the initial alkylation is still nucleophilic, it can react further with this compound. This is more common with primary amines or other nucleophiles with multiple reactive sites. To minimize this, consider using a slight excess of the nucleophile.

  • Elimination Reactions: Under strongly basic conditions, elimination to form the corresponding vinylbenzoxazole derivative can occur, though this is less common for benzylic halides.

  • Hydrolysis of the Bromide: In the presence of water, this compound can hydrolyze to the corresponding alcohol, 5-(Hydroxymethyl)benzo[d]oxazole. Using anhydrous conditions is critical to prevent this.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.

To minimize side products, carefully control the stoichiometry, temperature, and reaction time.

Q3: How can I tell if my this compound has degraded?

Degradation of this compound can be a significant contributor to low conversion. Signs of degradation include:

  • Change in Appearance: The compound should be a white to off-white solid. A significant change in color (e.g., to yellow or brown) may indicate decomposition.

  • Poor Solubility: Degraded material may show different solubility characteristics.

  • Inconsistent Spectroscopic Data: If you have access to NMR or other analytical techniques, compare the data of your starting material to a reference spectrum to check for impurities. The most common degradation product is the corresponding alcohol.

It is recommended to use a fresh batch of the compound or to purify the existing stock if degradation is suspected. For storage, keep it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guides for Specific Alkylation Types

N-Alkylation of Amines and Heterocycles

Low conversion in N-alkylation reactions is often related to the basicity of the nucleophile and the reaction conditions.

Common Issues and Solutions:

Issue Possible Cause Recommended Solution
Low to no product formation Insufficiently strong base to deprotonate the nucleophile.Use a stronger base such as K₂CO₃, Cs₂CO₃, or NaH. The choice of base depends on the pKa of the nucleophile.
Steric hindrance around the nitrogen atom of the nucleophile.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered base.
Low nucleophilicity of the amine/heterocycle.Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Formation of multiple products Over-alkylation of primary or secondary amines.Use a larger excess of the amine nucleophile (2-3 equivalents).
Ring-alkylation in addition to N-alkylation for some heterocycles.Modify the reaction conditions (solvent, temperature, base) to favor N-alkylation.

Typical Experimental Protocol for N-Alkylation:

A general procedure for the N-alkylation of a heterocyclic amine with this compound is as follows:

  • To a solution of the N-nucleophile (1.0 mmol) in an anhydrous solvent such as acetone or DMF (10 mL), add a base like K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours, monitoring the progress by TLC.

  • After completion, filter off the base and evaporate the solvent.

  • Purify the crude product by column chromatography.

A similar protocol for the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide using K₂CO₃ in acetone at room temperature for 2 hours resulted in a 74% yield of the alkylated products.[1]

O-Alkylation of Phenols and Alcohols

The success of O-alkylation often depends on the complete deprotonation of the hydroxyl group.

Common Issues and Solutions:

Issue Possible Cause Recommended Solution
Incomplete reaction The base is not strong enough to fully deprotonate the phenol or alcohol.For phenols, K₂CO₃ or Cs₂CO₃ are often sufficient. For less acidic alcohols, a stronger base like NaH or NaOEt may be necessary.
The solvent is not appropriate.Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.
Side reaction leading to C-alkylation For phenols, C-alkylation can be a competing reaction, especially with phenoxides.Use conditions that favor O-alkylation, such as using a less polar solvent or a counter-ion that promotes O-selectivity.

Typical Experimental Protocol for O-Alkylation:

  • To a solution of the phenol or alcohol (1.0 mmol) in anhydrous DMF (10 mL), add a base such as K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol).

  • Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

C-Alkylation of Active Methylene Compounds

For C-alkylation, the generation of a stable enolate is key.

Common Issues and Solutions:

Issue Possible Cause Recommended Solution
Low yield of mono-alkylated product Dialkylation is a common side reaction with active methylene compounds.Use a 1:1 stoichiometry of the nucleophile to the electrophile. Adding the electrophile slowly to the formed enolate can also favor mono-alkylation.
No reaction The base is not strong enough to deprotonate the active methylene compound.Use a base that is strong enough to completely form the enolate, such as sodium ethoxide for diethyl malonate.
O-alkylation as a side product For β-dicarbonyl compounds, O-alkylation can compete with C-alkylation.The choice of solvent and counter-ion can influence the C/O alkylation ratio. Generally, polar aprotic solvents favor C-alkylation.

Typical Experimental Protocol for C-Alkylation of Diethyl Malonate:

This protocol is adapted from the synthesis of an Oxaprozin precursor using a similar bromomethyl oxazole derivative.[2][3]

  • Under an inert atmosphere, prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 30 minutes to form the enolate.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for different types of alkylation reactions with benzylic bromides. These should be considered as starting points for optimization.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
N-Alkylation ImidazoleK₂CO₃DMF25-8070-90
PiperidineK₂CO₃Acetonitrile25-6075-95
O-Alkylation PhenolK₂CO₃DMF60-10060-85
4-MethoxyphenolCs₂CO₃Acetonitrile8070-90
C-Alkylation Diethyl MalonateNaOEtEthanolReflux65-85
Ethyl AcetoacetateNaHTHF0-2560-80

Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrate and optimized conditions.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in your alkylation reaction.

Troubleshooting_Workflow Troubleshooting Low Conversion start Low Conversion Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify Purify/Use Fresh Reagents check_purity->purify Impure check_stoichiometry Check Stoichiometry check_conditions->check_stoichiometry Conditions Seem Correct adjust_temp Increase/Decrease Temperature check_conditions->adjust_temp Suboptimal Temp adjust_solvent Change Solvent check_conditions->adjust_solvent Wrong Solvent adjust_base Change Base Strength/ Type check_conditions->adjust_base Incorrect Base optimize Systematic Optimization check_stoichiometry->optimize Stoichiometry Correct adjust_ratio Adjust Molar Ratios check_stoichiometry->adjust_ratio Incorrect success Improved Conversion optimize->success purify->start adjust_temp->optimize adjust_solvent->optimize adjust_base->optimize adjust_ratio->optimize

Caption: A flowchart for systematically troubleshooting low conversion.

General Alkylation Reaction Pathway (Sₙ2)

This diagram illustrates the general Sₙ2 mechanism for the alkylation of a nucleophile with this compound.

SN2_Pathway General Sₙ2 Alkylation Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nucleophile (Nu:⁻) TS [Nu---CH₂(BzOx)---Br]⁻ Nucleophile->TS Electrophile This compound Electrophile->TS Product Alkylated Product (Nu-CH₂(BzOx)) TS->Product Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group

Caption: The Sₙ2 mechanism for alkylation with this compound.

References

Identification of impurities in 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-(Bromomethyl)benzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic process or degradation. Common impurities may include:

  • Starting Materials: Unreacted 5-methylbenzo[d]oxazole or 5-(hydroxymethyl)benzo[d]oxazole.

  • Over-brominated Species: 5-(Dibromomethyl)benzo[d]oxazole is a potential impurity if the bromination reaction is not well-controlled.[1]

  • Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, leading to the formation of 5-(Hydroxymethyl)benzo[d]oxazole.[2]

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

  • By-products from Synthesis: Depending on the synthetic route, other related benzoxazole derivatives could be formed as by-products.

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main compound and helps in the identification and quantification of structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and, when coupled with a separation technique like HPLC (LC-MS), aids in the identification of unknown impurities.[2]

Q3: How can I store this compound to minimize degradation?

A3: Due to the reactive nature of the bromomethyl group, proper storage is crucial. It is recommended to store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen) to minimize hydrolysis and other degradation pathways.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected peaks in ¹H NMR spectrum. Presence of residual solvents or synthesis-related impurities.Integrate the peaks and compare the chemical shifts with common laboratory solvents. For other impurities, consider their potential structures based on the synthesis route and compare with expected chemical shifts.
Degradation of the sample.A singlet peak around δ 4.6-4.8 ppm may indicate the presence of the hydrolysis product, 5-(Hydroxymethyl)benzo[d]oxazole. A peak for the dibrominated impurity might be observed at a downfield shift compared to the bromomethyl group.
Lower than expected purity by HPLC. Co-elution of impurities with the main peak.Optimize the HPLC method by changing the mobile phase composition, gradient, or stationary phase to improve separation.
On-column degradation.The bromomethyl group might be reactive with certain column packings or mobile phases. Try a different column or a mobile phase with a lower pH.
Inappropriate detection wavelength.Determine the UV absorption maximum (λmax) of this compound and set the detector to that wavelength for optimal sensitivity.
Unexpected masses in MS analysis. Presence of impurities.The mass of potential impurities such as 5-(hydroxymethyl)benzo[d]oxazole (lower mass) or 5-(dibromomethyl)benzo[d]oxazole (higher mass) can be calculated and compared with the observed masses. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) should be considered.
Formation of adducts.In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. Calculate the expected masses for these adducts.
In-source fragmentation.The compound might be fragmenting in the ion source. Try using a softer ionization technique if available.

Potential Impurity Profile

The following table summarizes the potential impurities, their likely source, and key analytical signatures.

Impurity NameStructureLikely Source¹H NMR Signature (Anticipated)Mass Spectrometry (m/z)
5-Methylbenzo[d]oxazoleC₈H₇NOUnreacted Starting MaterialSinglet for -CH₃ around δ 2.5 ppm[M+H]⁺ ≈ 134.1
5-(Hydroxymethyl)benzo[d]oxazoleC₈H₇NO₂Degradation (Hydrolysis)Singlet for -CH₂OH around δ 4.7 ppm[M+H]⁺ ≈ 150.1
5-(Dibromomethyl)benzo[d]oxazoleC₈H₅Br₂NOSynthesis (Over-bromination)Singlet for -CHBr₂ at a downfield shift from -CH₂Br[M+H]⁺ with characteristic Br₂ isotopic pattern

Experimental Workflow for Impurity Identification

Experimental Workflow Experimental Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Identification Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, CDCl₃) Sample->Dissolve HPLC HPLC Analysis (Purity Assessment, Separation) Dissolve->HPLC NMR NMR Spectroscopy (¹H, ¹³C for Structural Elucidation) Dissolve->NMR GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Dissolve->GCMS LCMS LC-MS Analysis (Mass Identification of Eluted Peaks) HPLC->LCMS AnalyzeData Analyze Chromatograms and Spectra HPLC->AnalyzeData LCMS->AnalyzeData NMR->AnalyzeData GCMS->AnalyzeData Identify Identify and Quantify Impurities AnalyzeData->Identify Report Generate Impurity Profile Report Identify->Report

Caption: A general experimental workflow for the identification and quantification of impurities in a sample of this compound.

Potential Impurity Formation Pathways

Impurity Formation Potential Impurity Formation Pathways cluster_synthesis Synthesis cluster_degradation Degradation Start 5-Methylbenzo[d]oxazole (Starting Material) Product This compound (Target Product) Start->Product Bromination OverBrom 5-(Dibromomethyl)benzo[d]oxazole (Over-bromination Impurity) Product->OverBrom Excess Brominating Agent Hydrolysis 5-(Hydroxymethyl)benzo[d]oxazole (Hydrolysis Product) Product->Hydrolysis Presence of Water

Caption: A simplified diagram illustrating potential pathways for the formation of common impurities during the synthesis and storage of this compound.

References

Technical Support Center: Managing Regioselectivity in Reactions with 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)benzo[d]oxazole. The focus is on understanding and controlling regioselectivity in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in reactions involving this compound?

This compound is a potent electrophile. The primary site of reaction is the benzylic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution. However, the benzoxazole ring system itself can influence the reaction's outcome. When reacting with ambident nucleophiles (nucleophiles with more than one potential attacking atom), regioselectivity becomes a critical issue, with the possibility of N-alkylation, C-alkylation, or O-alkylation on the nucleophile.

Q2: What is "regioselectivity" and why is it a concern with this reagent?

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. With this compound, the concern arises when it reacts with a nucleophile that has multiple reactive sites (an ambident nucleophile), such as enolates, phenoxides, or certain nitrogen heterocycles. The reaction can result in a mixture of products where the benzoxazole moiety is attached to different atoms of the nucleophile, leading to purification challenges and reduced yield of the desired product.

Q3: What are the key factors that influence regioselectivity in these reactions?

Several factors can determine the regiochemical outcome of alkylation reactions with this compound:

  • Nature of the Nucleophile: The "hardness" or "softness" of the nucleophilic centers (HSAB principle) is a crucial factor.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and stabilize transition states.

  • Base/Counter-ion: The choice of base and the nature of the resulting counter-ion can affect the aggregation and reactivity of the nucleophile.

  • Temperature: Reactions can be under either kinetic or thermodynamic control, and temperature can shift this balance.

  • Steric Hindrance: The steric environment around the nucleophilic sites can direct the electrophile to the more accessible position.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of N- and C-alkylated products with an ambident nucleophile (e.g., an indole). How can I favor N-alkylation?

Solution: Achieving high N-selectivity often involves conditions that favor the formation of the thermodynamically more stable product or by manipulating the reaction conditions to enhance the nucleophilicity of the nitrogen atom.

Troubleshooting Steps:

  • Change the Base/Solvent System: The combination of a strong, non-nucleophilic base in a polar aprotic solvent is often effective. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) can favor N-alkylation for many nitrogen heterocycles.[1][2][3] This is because the resulting sodium salt of the nucleophile is more likely to exist as a solvent-separated ion pair, increasing the accessibility of the nitrogen's lone pair.

  • Adjust the Temperature: Running the reaction at a higher temperature can favor the thermodynamically more stable N-alkylated product. However, this should be monitored carefully to avoid decomposition.

  • Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of the nucleophilic anion to the organic phase, which can sometimes improve selectivity for N-alkylation.

Problem 2: I am observing a significant amount of O-alkylation when reacting this compound with a phenoxide. How can I promote C-alkylation?

Solution: Favoring C-alkylation often requires conditions that promote kinetic control and utilize "softer" reaction parameters.

Troubleshooting Steps:

  • Solvent Choice is Critical: Aprotic, non-polar solvents tend to favor C-alkylation. In these solvents, the cation remains tightly associated with the oxygen of the phenoxide (a "hard" center), leaving the "softer" carbon atoms of the ring more available for attack by the "soft" electrophilic carbon of the bromomethyl group.

  • Influence of the Counter-ion: Using a larger, more polarizable counter-ion (like potassium or cesium instead of lithium or sodium) can sometimes favor C-alkylation.

  • Lower the Reaction Temperature: C-alkylation is often the kinetically favored pathway. Running the reaction at lower temperatures can help to trap the kinetic product before it has a chance to rearrange or equilibrate to the thermodynamically favored O-alkylated product.

Quantitative Data on Regioselectivity

The regioselectivity of alkylation reactions is highly substrate-dependent. However, general trends observed in similar systems can provide valuable guidance. The following table summarizes typical outcomes for the alkylation of an ambident nucleophile, such as an indazole, which can serve as an analogue for predicting behavior.

BaseSolventTemperature (°C)Product Ratio (N1:N2)Reference
NaHTHF25>99:1[1][2][3]
K2CO3DMF801:1 to 1:2[1]
Cs2CO3MeCN601:3[1]
Acidic (TfOH cat.)DCE25Favors N2[1]

Note: N1 and N2 refer to the two different nitrogen atoms in the indazole ring. This data is illustrative of how reaction conditions can dramatically influence regioselectivity.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocycle with this compound

This protocol is optimized for achieving high N-selectivity with nitrogen-containing heterocycles like indazoles or imidazoles.[1][2][3]

  • Preparation: To a solution of the desired heterocycle (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol with this compound

This protocol is designed to favor O-alkylation of phenolic substrates.[4]

  • Preparation: To a solution of the desired phenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Alkylation: Add this compound (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Visualizing Reaction Control

The following diagrams illustrate the logical workflows for troubleshooting and controlling regioselectivity.

cluster_0 Troubleshooting Workflow: Poor Regioselectivity Start Mixture of Isomers Observed Q1 Desired Product? Start->Q1 N_Path Favor N/O-Alkylation (Thermodynamic Product) Q1->N_Path N/O-Alkylation C_Path Favor C-Alkylation (Kinetic Product) Q1->C_Path C-Alkylation Solvent_N Use Polar Aprotic Solvent (DMF, THF) N_Path->Solvent_N Solvent_C Use Non-Polar Solvent (Toluene, Dioxane) C_Path->Solvent_C Base_N Use Strong Base (NaH) Solvent_N->Base_N Temp_N Increase Temperature Base_N->Temp_N End Improved Selectivity Temp_N->End Base_C Use Weaker Base (K2CO3, Cs2CO3) Solvent_C->Base_C Temp_C Decrease Temperature Base_C->Temp_C Temp_C->End

Caption: Troubleshooting workflow for poor regioselectivity.

cluster_1 Factors Influencing Regioselectivity Center This compound + Ambident Nucleophile Solvent Solvent Polarity Center->Solvent Base Base & Counter-ion Center->Base Temp Temperature Center->Temp Product Regioselective Product Solvent->Product Base->Product Temp->Product

Caption: Key factors influencing the reaction outcome.

References

Technical Support Center: 5-(Bromomethyl)benzo[d]oxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)benzo[d]oxazole. The content focuses on common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my alkylation reaction, the crude NMR spectrum shows my desired product along with a significant, more polar impurity. What is this byproduct and how can I minimize it?

A1: The most common polar byproduct is 5-(hydroxymethyl)benzo[d]oxazole, which results from the hydrolysis of the reactive bromomethyl group by water present in the reaction mixture or during the aqueous work-up. This compound is a reactive benzylic-type halide and is susceptible to nucleophilic substitution by water.

Troubleshooting Strategies to Minimize Hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Control Reaction Temperature: If the reaction conditions permit, running the reaction at a lower temperature can sometimes reduce the rate of hydrolysis more significantly than the rate of the desired alkylation.

  • Work-up Temperature: Perform the aqueous work-up at a lower temperature (e.g., in an ice bath) to minimize hydrolysis during extraction.

  • Minimize Work-up Time: Proceed through the aqueous extraction and washing steps as quickly as possible.

Q2: My reaction yield is consistently low, even though TLC analysis indicates full consumption of the starting material. Where could I be losing my product?

A2: Product loss can occur at several stages of the work-up and purification process.

Potential Causes and Solutions:

  • Aqueous Solubility: If your final product has increased polarity or contains functional groups that can be protonated or deprotonated (e.g., amines, carboxylic acids), it may have partial solubility in the aqueous layer. To mitigate this, back-extract the aqueous layers with a fresh portion of organic solvent. Saturating the aqueous layer with brine (NaCl) can also decrease the solubility of organic compounds in it.

  • Emulsion Formation: Emulsions during extraction can trap the product. To break an emulsion, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.

  • Adsorption during Purification: Highly polar products can irreversibly adsorb to silica gel during column chromatography. Deactivating the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) in the eluent can help improve recovery.

  • Product Volatility: While benzoxazole derivatives are typically not highly volatile, ensure that solvent removal via rotary evaporation is not conducted at an excessively high temperature or for a prolonged period.

Q3: I am having difficulty separating my N-alkylated benzoxazole product from the unreacted nucleophile (an amine) by column chromatography.

A3: Co-elution is a common problem when the product and starting materials have similar polarities.

Purification Strategies:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction using a dilute acid (e.g., 1M HCl). Your unreacted amine will be protonated and move to the aqueous layer, while the (typically less basic) benzoxazole product remains in the organic layer. Afterward, you can neutralize the aqueous layer and re-extract to recover the unreacted amine if needed.

  • Chromatography Optimization:

    • Solvent System: Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity. This can improve the separation between compounds with close Rf values.

    • Additive: For basic compounds, adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can reduce tailing and improve separation on silica gel.

Data Presentation

Table 1: Representative TLC Data for a Typical N-Alkylation Reaction

This table provides typical retention factor (Rf) values for compounds involved in the N-alkylation of an amine with this compound. These values are illustrative and can vary based on the specific amine and exact TLC conditions.

CompoundFunctionTypical Rf (20% Ethyl Acetate in Hexane)Notes
This compoundStarting Material (Electrophile)~ 0.65Relatively non-polar.
Amine NucleophileStarting Material (Nucleophile)Varies (e.g., ~0.20)Polarity depends on the amine structure.
N-Alkylated ProductDesired Product~ 0.45Polarity is typically intermediate between the two starting materials.
5-(Hydroxymethyl)benzo[d]oxazoleHydrolysis Byproduct~ 0.15Significantly more polar due to the hydroxyl group.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Alkylation Reactions

This protocol describes a standard procedure for quenching and extracting the product of an alkylation reaction involving this compound.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature (or 0 °C if hydrolysis is a concern). Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench any unreacted base or reactive intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be roughly equal to the total volume of the reaction mixture.

  • Separation: Shake the funnel gently at first, venting frequently to release any pressure buildup. Allow the layers to separate fully. Drain the lower layer (confirm which layer is aqueous).

  • Washing:

    • Wash the organic layer sequentially with deionized water to remove water-soluble impurities.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions or to remove acidic byproducts.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying the crude product.

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). Pre-adsorb the crude mixture onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the non-polar solvent system. Monitor the fractions being collected using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions containing the purified product, combine them, and remove the solvent under reduced pressure.

Visualizations

Workflow and Troubleshooting Diagrams

G Figure 1: Standard experimental workflow for the work-up of this compound reactions. start Reaction Mixture (Post-Reaction) quench Quench Reaction (e.g., with aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Over Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Product purify->product

Caption: Standard experimental workflow for work-up procedures.

G Figure 2: A logical troubleshooting guide for common issues in this compound reactions. start Problem Identified: Impure Product or Low Yield check_crude Analyze Crude Mixture (TLC, NMR) start->check_crude polar_spot Polar Byproduct (Low Rf)? check_crude->polar_spot Impurity Issue unreacted_sm Unreacted Starting Material? check_crude->unreacted_sm Low Conversion coelution Difficult Purification? check_crude->coelution Purification Issue hydrolysis Likely Hydrolysis Product (R-CH2OH) polar_spot->hydrolysis Yes polar_spot->unreacted_sm No solution_hydrolysis Solution: • Use anhydrous conditions • Low temp. work-up hydrolysis->solution_hydrolysis solution_sm Solution: • Increase reaction time/temp • Check reagent purity unreacted_sm->solution_sm Yes solution_purify Solution: • Use acid-base extraction • Add modifier to eluent • Use gradient elution coelution->solution_purify Yes

Caption: A logical troubleshooting guide for common issues.

Validation & Comparative

Reactivity Showdown: 5-(Bromomethyl)benzo[d]oxazole versus Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the landscape of synthetic organic chemistry and drug development, benzyl bromide is a cornerstone reagent for introducing the benzyl protecting group or for the construction of more complex molecular architectures. Its reactivity, capable of proceeding through both S(_N)1 and S(_N)2 mechanisms, is well-established. However, for researchers focused on creating novel therapeutics, functionalized analogues that incorporate biologically relevant scaffolds are of paramount importance. This guide provides a detailed, objective comparison of the reactivity of 5-(bromomethyl)benzo[d]oxazole with the archetypal benzyl bromide, offering supporting theoretical principles and hypothetical experimental data to guide synthetic strategy.

At a Glance: A Tale of Two Benzylic Bromides

The fundamental difference in the reactivity of this compound and benzyl bromide lies in the electronic nature of the aromatic system attached to the bromomethyl group. The benzoxazole moiety in this compound, with its embedded oxygen and nitrogen heteroatoms, exerts a distinct electronic influence compared to the simple phenyl ring of benzyl bromide. This difference has significant implications for the rates and mechanisms of nucleophilic substitution reactions.

Based on the electron-withdrawing nature of the benzoxazole ring system, it is hypothesized that this compound will exhibit decreased reactivity in S(_N)1 reactions and enhanced reactivity in S(_N)2 reactions when compared to benzyl bromide.

Quantitative Reactivity Comparison: A Hypothetical Kinetic Study

To illustrate the expected differences in reactivity, the following table summarizes hypothetical rate constants for the reaction of both compounds with a common nucleophile, sodium azide, under conditions favoring either an S(_N)1 or S(_N)2 pathway.

Table 1: Hypothetical Rate Constants for Nucleophilic Substitution Reactions

CompoundReaction TypeNucleophileSolventTemperature (°C)Hypothetical Rate Constant
Benzyl BromideS(_N)1 (Solvolysis)-80% Ethanol501.5 x 10⁻⁴ s⁻¹
This compoundS(_N)1 (Solvolysis)-80% Ethanol508.0 x 10⁻⁵ s⁻¹
Benzyl BromideS(_N)2NaN₃ (0.1 M)Acetone254.5 x 10⁻³ M⁻¹s⁻¹
This compoundS(_N)2NaN₃ (0.1 M)Acetone259.0 x 10⁻³ M⁻¹s⁻¹

Delving into the Mechanisms: An Electronic Rationale

The disparate reactivity of these two compounds can be rationalized by considering the stability of the intermediates and transition states in both S(_N)1 and S(_N)2 reactions.

S(_N)1 Reactivity: The rate-determining step of an S(_N)1 reaction is the formation of a carbocation. The benzoxazole ring is generally considered to be electron-withdrawing, which would destabilize the formation of a positive charge at the adjacent benzylic position. Consequently, the carbocation intermediate derived from this compound is expected to be less stable than the benzyl carbocation, leading to a slower S(_N)1 reaction rate.

S(_N)2 Reactivity: In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step. The electron-withdrawing nature of the benzoxazole ring increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This leads to a lower activation energy and a faster S(_N)2 reaction rate for this compound compared to benzyl bromide.

G Figure 1: Comparative Reactivity Pathways cluster_0 Benzyl Bromide cluster_1 This compound a0 Benzyl Bromide a1 Benzylic Carbocation (more stable) a0->a1 SN1 a3 SN2 Transition State a0->a3 SN2 (+ Nu-) a2 SN1 Product a1->a2 + Nu- a4 SN2 Product a3->a4 b0 This compound b1 Benzylic Carbocation (less stable) b0->b1 SN1 b3 SN2 Transition State (more electrophilic carbon) b0->b3 SN2 (+ Nu-) b2 SN1 Product b1->b2 + Nu- b4 SN2 Product b3->b4

Caption: Comparative reaction pathways for benzyl bromide and this compound.

Experimental Protocols

A robust understanding of the reactivity of these compounds necessitates well-defined synthetic and analytical procedures.

Synthesis of this compound

The target compound can be prepared from commercially available starting materials in a two-step sequence.

Step 1: Synthesis of 5-Methylbenzo[d]oxazole

  • A mixture of 2-amino-4-methylphenol (1.0 eq.) and trimethyl orthoformate (1.2 eq.) is heated at 120 °C for 2 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the excess trimethyl orthoformate is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5-methylbenzo[d]oxazole.

Step 2: Radical Bromination of 5-Methylbenzo[d]oxazole

  • To a solution of 5-methylbenzo[d]oxazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator (e.g., benzoyl peroxide, 0.05 eq.) are added.

  • The reaction mixture is heated to reflux and irradiated with a UV lamp for 4-6 hours.

  • The reaction is monitored by TLC.

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude this compound is purified by flash column chromatography.

Comparative Kinetic Analysis of S(_N)2 Reactivity

The following protocol outlines a method to compare the S(_N)2 reaction rates of benzyl bromide and this compound with sodium iodide in acetone.

  • Solution Preparation: Prepare standardized 0.1 M solutions of benzyl bromide, this compound, and sodium iodide in anhydrous acetone.

  • Reaction Initiation: In separate, thermostated flasks at 25 °C, mix equal volumes of the sodium iodide solution with each of the bromide solutions to initiate the reactions.

  • Monitoring: At regular intervals, withdraw aliquots from each reaction mixture and quench them by adding to a solution of excess silver nitrate. The precipitation of silver iodide effectively stops the reaction.

  • Analysis: The amount of unreacted iodide in the quenched aliquots can be determined by back-titration with a standardized solution of potassium thiocyanate.

  • Rate Constant Determination: The concentration of the bromide at each time point is calculated, and a plot of 1/[Bromide] versus time is generated. The slope of this plot provides the second-order rate constant (k).

G Figure 2: Experimental Workflow for Kinetic Study start Start prep Prepare 0.1M solutions of Bromides and NaI in Acetone start->prep react Mix reactants in a temperature-controlled bath prep->react aliquot Withdraw aliquots at timed intervals react->aliquot quench Quench aliquots with standardized AgNO3 aliquot->quench titrate Back-titrate with standardized KSCN quench->titrate analyze Calculate [Bromide] vs. time and determine rate constant titrate->analyze end End analyze->end

Caption: Generalized workflow for the comparative kinetic analysis.

Implications for Drug Discovery and Development

The enhanced S(_N)2 reactivity of this compound is a significant advantage for medicinal chemists. It allows for the facile introduction of the benzoxazole scaffold under milder reaction conditions, which is crucial when dealing with sensitive and complex molecular architectures often encountered in drug discovery. This increased reactivity can lead to higher yields, shorter reaction times, and a broader substrate scope, ultimately accelerating the synthesis of novel drug candidates. The ability to selectively favor an S(_N)2 pathway by choosing appropriate reaction conditions provides a powerful tool for the controlled and efficient construction of new chemical entities with potential therapeutic applications.

Reactivity Showdown: 5-(Bromomethyl)benzoxazole vs. 5-(Chloromethyl)benzoxazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of novel therapeutics and functional molecules, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. For researchers utilizing the benzoxazole scaffold, the choice between 5-(bromomethyl)benzoxazole and 5-(chloromethyl)benzoxazole as a key intermediate can significantly influence reaction kinetics and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of these two critical reagents in nucleophilic substitution reactions, empowering chemists to make informed decisions in their synthetic endeavors.

Executive Summary: The Reactivity Advantage of the Bromo- Derivative

Based on fundamental principles of organic chemistry, 5-(bromomethyl)benzoxazole is a more reactive electrophile than its chloro- counterpart in nucleophilic substitution reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and greater polarizability of bromine allow for better stabilization of the negative charge in the transition state and as the leaving group. Consequently, reactions involving 5-(bromomethyl)benzoxazole typically proceed at a faster rate and under milder conditions than those with 5-(chloromethyl)benzoxazole.

Quantitative Reactivity Comparison

Parameter5-(Bromomethyl)benzoxazole5-(Chloromethyl)benzoxazoleRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride due to its lower basicity and higher polarizability.
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)A more reactive electrophile requires less time for complete conversion.
Typical Reaction Temperature Lower (e.g., Room Temp. to 50°C)Higher (e.g., 50°C to reflux)The higher activation energy for displacing the chloride ion often necessitates more thermal energy.
Leaving Group Ability (pKa of conjugate acid) HBr (-9)HCl (-7)The weaker the conjugate acid, the better the leaving group.

Visualizing the Reaction Pathway

The predominant mechanism for the reaction of these benzylic halides with good nucleophiles is the SN2 (bimolecular nucleophilic substitution) pathway. The following diagram illustrates this concerted mechanism.

Figure 1. Generalized SN2 reaction mechanism (X = Br or Cl).

Experimental Protocol: Comparative Reactivity Study

The following protocol outlines a general procedure for comparing the reactivity of 5-(bromomethyl)benzoxazole and 5-(chloromethyl)benzoxazole via a nucleophilic substitution reaction with a model nucleophile, sodium azide.

Objective: To determine the relative reaction rates of 5-(bromomethyl)benzoxazole and 5-(chloromethyl)benzoxazole with sodium azide.

Materials:

  • 5-(bromomethyl)benzoxazole

  • 5-(chloromethyl)benzoxazole

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., undecane)

  • Reaction vials

  • Stirring plate and stir bars

  • Thermostatically controlled heating block

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 5-(bromomethyl)benzoxazole in anhydrous DMF containing a known concentration of the internal standard.

    • Prepare a 0.1 M solution of 5-(chloromethyl)benzoxazole in anhydrous DMF containing the same concentration of the internal standard.

    • Prepare a 0.15 M solution of sodium azide in anhydrous DMF.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the 5-(bromomethyl)benzoxazole and 5-(chloromethyl)benzoxazole stock solutions.

    • Equilibrate the vials to the desired reaction temperature (e.g., 40°C).

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add an equal volume of the pre-heated sodium azide solution to each vial.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and washing with water to remove unreacted sodium azide.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product, 5-(azidomethyl)benzoxazole, relative to the internal standard.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for both reactions.

    • The reaction that shows a faster depletion of the starting material is the more reactive compound.

    • For a more quantitative comparison, calculate the initial reaction rates or the second-order rate constants for both reactions.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the proposed comparative reactivity study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions: - 5-(bromomethyl)benzoxazole in DMF - 5-(chloromethyl)benzoxazole in DMF - Sodium azide in DMF B Equilibrate Reactant Solutions to Desired Temperature A->B C Initiate Reactions by Adding Sodium Azide Solution B->C D Monitor Reactions and Collect Aliquots at Time Intervals C->D E Quench Aliquots D->E F Analyze by GC-MS or HPLC E->F G Plot Concentration vs. Time F->G H Determine Relative Reactivity and Calculate Rate Constants G->H caption Figure 2. Experimental workflow for comparative reactivity study.

Figure 2. Experimental workflow for comparative reactivity study.

Conclusion for the Researcher

For researchers and drug development professionals, the choice between 5-(bromomethyl)benzoxazole and 5-(chloromethyl)benzoxazole has clear implications for synthetic efficiency. The bromo-derivative offers significantly higher reactivity, allowing for milder reaction conditions and shorter reaction times. This can be particularly advantageous in complex, multi-step syntheses where preserving sensitive functional groups and maximizing throughput are critical. While the chloro-derivative may be a more cost-effective starting material in some cases, the potential for longer reaction times, higher temperatures, and lower yields should be carefully considered. The experimental protocol provided herein offers a straightforward method for quantifying the reactivity difference in a specific application, enabling a data-driven decision for the optimal synthetic route.

A Comparative Guide to the Biological Activities of Benzoxazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and benzothiazole are considered "privileged scaffolds" in medicinal chemistry, forming the core structures of numerous biologically active compounds.[1][2] Their fundamental structures are similar, featuring a benzene ring fused to an oxazole or a thiazole ring, respectively.[1] This subtle difference—an oxygen atom in benzoxazoles versus a sulfur atom in benzothiazoles—leads to distinct electronic and lipophilic characteristics that significantly influence their pharmacological profiles.[3] This guide provides an objective comparison of their anticancer and antimicrobial activities, supported by quantitative data and detailed experimental protocols.

Comparative Anticancer Activity

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with activities reported against a wide array of human cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of crucial signaling pathways, induction of apoptosis, or targeting specific enzymes essential for cancer cell proliferation and survival.[7]

Studies involving the replacement of a benzothiazole ring with its benzoxazole bioisostere have shown that this modification can lead to promising anticancer agents.[8] For instance, while 2-arylbenzothiazoles have emerged as an important pharmacophore in developing antitumor agents[9], their direct benzoxazole analogues have also exhibited submicromolar potency against breast cancer cell lines.[10]

Table 1: Comparative Anticancer Potency (IC50 in µM)

Compound IDHeterocyclic CoreR Group / NameCell Line: HCT-116 (Colon)Cell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Reference
1 BenzoxazoleBenzoxazole-benzamide conjugate3.11 ± 0.214.88 ± 0.34-[8]
11 BenzoxazoleBenzoxazole-benzamide conjugate3.89 ± 0.275.24 ± 0.41-[8]
5d BenzothiazoleThiophene-substituted derivative3.38 ± 0.15--[11]
7d BenzothiazolePyrido[2,3-d]pyrimidine derivative2.94 ± 0.11--[11]
9d BenzothiazolePyrrolo[2,1-b]benzothiazole derivative2.80 ± 0.13--[11]
4i Benzothiazole2,6-disubstituted derivative--Promising Activity[6]
PMX610 Benzothiazole2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazolePotent ActivityPotent ActivityPotent Activity[6]
12d Benzoxazole2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole-<1 µM-[10]

Note: Direct comparison is challenging as different studies use varied cell lines and compound structures. The table presents selected data to illustrate the general potency.

Mechanisms of Action & Signaling Pathways

A primary mechanism for the anticancer activity of these derivatives is the inhibition of key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8] Additionally, pathways like PI3K/Akt/mTOR, which are critical for cell survival, are common targets.[6][7] Some benzothiazole derivatives have been shown to inhibit the PI3K/AKT and STAT3 signaling pathways.[7] The versatile 2-arylbenzothiazole scaffold, for example, has led to the discovery of antitumor agents that activate the aryl hydrocarbon receptor (AhR), inducing selective expression of the cytochrome P450 CYP1A1 in sensitive cancer cells.[10]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Benzoxazole or Benzothiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by derivatives.

Comparative Antimicrobial Activity

Benzoxazole and benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial potential.[4][12] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12]

In some comparative studies, benzothiazole derivatives have been found to be more active than their benzoxazole counterparts. One study noted that benzothiazole compounds were more active against S. cerevisiae than the corresponding benzimidazole derivatives.[13] Another found that benzothiazole derivatives exhibited better antibacterial activity compared to benzoxazole and benzimidazole derivatives, with one compound showing a larger zone of inhibition against B. subtilis than the reference drug chloramphenicol.[13] However, many synthetic benzoxazoles also show a wide spectrum of antimicrobial activity, sometimes exceeding that of commercially available drugs.[12]

Table 2: Comparative Antimicrobial Potency (MIC in µg/mL or µM)

Compound IDHeterocyclic CoreTarget OrganismMICReference
Compound 133 BenzothiazoleS. aureus78.12[13]
Compound 133 BenzothiazoleE. coli78.12[13]
Compound 107b BenzothiazoleS. cerevisiae1.6 µM[13]
Compound 107d BenzothiazoleS. cerevisiae3.13 µM[13]
Compound 20 BenzothiazoleC. albicans125[9]
Compound 1 BenzoxazoleB. subtilisComparable to Ofloxacin[14]
Compound 10 BenzoxazoleE. coliComparable to Ofloxacin[14]
Compound 13 BenzoxazoleC. albicansComparable to Fluconazole[14]

Note: MIC values are reported in µg/mL or µM as specified in the source. "Comparable" indicates that the MIC values were similar to the standard drug in the referenced study.

Mechanisms of Action

The antimicrobial action of these compounds can be attributed to various mechanisms. For benzoxazoles, one proposed mechanism is the inhibition of bacterial DNA topoisomerases, owing to their structural similarity to purine bases.[4] For certain benzothiazole derivatives, molecular docking studies suggest that their antibacterial activity may be linked to the inhibition of DNA gyrase.[15]

Experimental Protocols

The biological activities cited in this guide are typically evaluated using standardized in vitro assays.

Protocol 1: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

  • Cell Plating: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., benzoxazole/benzothiazole derivatives) and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Quantification: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

SRB_Assay_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_process Processing & Staining cluster_readout Data Acquisition & Analysis A 1. Seed Cancer Cells in 96-Well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (Varying Concentrations) B->C D 4. Incubate 48-72h C->D E 5. Fix Cells with TCA D->E F 6. Stain with SRB Dye E->F G 7. Wash to Remove Unbound Dye F->G H 8. Solubilize Bound Dye G->H I 9. Read Absorbance (OD at ~515 nm) H->I J 10. Calculate IC50 Value I->J

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comparative analysis of the cytotoxicity of various substituted benzoxazole derivatives against several human cancer cell lines, supported by recent experimental data. The objective is to provide an objective resource for professionals engaged in the discovery and development of novel cancer therapeutics.

Overview of Anticancer Activity

Substituted benzoxazoles exert their cytotoxic effects through diverse mechanisms of action. These include the inhibition of critical enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase 2 (PARP-2), the induction of apoptosis, and the modulation of key signaling pathways.[3][4][5] The nature and position of the substituents on the benzoxazole core significantly influence the cytotoxic potency and selectivity of these compounds.[3][6]

Comparative In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of representative substituted benzoxazoles against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is presented, which is a measure of a compound's potency in inhibiting biological or biochemical function. Lower IC50 values indicate higher cytotoxic activity.

Compound/SubstituentCancer Cell LineIC50 (µM)
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
Compounds 10c, 10f, 10g, 10iVarious0.11 ± 0.02 to 0.93 ± 0.034
2-Arylbenzoxazoles
Compound 40NCI-H460 (NSCLC)0.4
Compound 33NCI-H460 (NSCLC)1.1
2,5-Disubstituted Benzoxazoles
Compound 3bMCF-7 (Breast)12 µg/mL
Compound 3cMCF-7 (Breast)4 µg/mL
Compound 3eHep-G2 (Liver)17.9 µg/mL
Benzoxazole-Benzamide Conjugates
Compound 14a (2-methoxy phenyl)HepG2 (Liver)3.95 ± 0.18
MCF-7 (Breast)4.054 ± 0.17
Compound 14g (2,6-dimethyl phenyl)MCF-7 (Breast)5.8 ± 0.22
HepG2 (Liver)10.73 ± 0.83
Compound 14i (5-methylbenzo[d]oxazole)HepG2 (Liver)3.22 ± 0.13
MCF-7 (Breast)6.94 ± 0.22
Reversed Phenyl Amide Linked Benzoxazoles
Compound 11MDA-MB-231 (Breast)5.63
MCF-7 (Breast)3.79
Compound 12MDA-MB-231 (Breast)6.14
MCF-7 (Breast)6.05
Compound 13MDA-MB-231 (Breast)7.52
MCF-7 (Breast)8.38

Signaling Pathways and Mechanisms of Action

Substituted benzoxazoles have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A significant mechanism of action for several benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway.[4][6][7] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cancer Cell Culture SeedCells Seed Cells in 96-Well Plate CellCulture->SeedCells CompoundPrep Prepare Serial Dilutions of Benzoxazoles TreatCells Treat Cells with Compounds CompoundPrep->TreatCells Incubate1 Incubate Overnight SeedCells->Incubate1 Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

References

Comparison of Biological Activities of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Structure-Activity Relationship (SAR) of 5-(bromomethyl)benzo[d]oxazole derivatives and their analogues, focusing on their anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of biological activities supported by experimental data.

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial effects. The substitution pattern on the benzoxazole core plays a crucial role in determining the potency and selectivity of these compounds. While specific SAR studies on a wide range of this compound derivatives are limited in the public domain, this guide compiles and compares data from various substituted benzoxazole analogues to provide insights into their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors, and the induction of apoptosis (programmed cell death).[1][2][3][4][5][6][7]

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDR 1R 2Cancer Cell LineIC 50 (µM)Reference
12l 5-CH 3-NH-CO-C 6 H 4 -3-ClHepG210.50[2]
MCF-715.21[2]
12d H-NH-CO-C(CH 3 ) 3HepG223.61[6]
14a H2-OCH 3 -C 6 H 4HepG23.95[1]
MCF-74.054[1]
14b 5-Cl2-OCH 3 -C 6 H 4HepG24.61[3]
MCF-74.75[3]
1 H-NH-CO-CyclohexylHCT-1167.2[5]
MCF-77.8[5]
11 5-Cl-NH-CO-C 6 H 4 -4-FHCT-116IC 50 < 10[5]
MCF-7IC 50 < 10[5]

Note: The table presents a selection of data from the literature to illustrate the range of activities. The R1 and R2 positions refer to substitutions on the benzoxazole ring and at the 2-position, respectively.

The data suggests that substitutions at the 5-position of the benzoxazole ring, such as methyl or chloro groups, significantly influence the anticancer activity.[5][6] Furthermore, the nature of the substituent at the 2-position is a key determinant of potency.

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9][10] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound IDR-Group at C2MicroorganismMIC (µg/mL)Reference
IVb p-chlorobenzylCandida albicans6.25[8]
IVa-g, i-k, n Various substituted benzylPseudomonas aeruginosa25[8]
Compound 10 VariedBacillus subtilis1.14 x 10⁻³ µM[9][10]
Compound 24 ThiopheneEscherichia coli1.40 x 10⁻³ µM[9][10]
Compound 19 VariedAspergillus niger2.40 x 10⁻³ µM[9]

Note: This table provides examples of the antimicrobial activities of different benzoxazole derivatives.

The structure-activity relationship for antimicrobial activity indicates that both the substituents on the benzoxazole ring and the group at the 2-position are critical for determining the spectrum and potency of activity.[8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[9][11]

Example Protocol:

  • A mixture of an o-aminophenol (1 equivalent) and a substituted carboxylic acid (1.2 equivalents) is heated in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) at a temperature ranging from 120°C to 180°C for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

G cluster_synthesis General Synthetic Workflow start o-Aminophenol + Carboxylic Acid reaction Condensation Reaction (e.g., PPA, heat) start->reaction purification Work-up & Purification reaction->purification product 2-Substituted Benzoxazole Derivative purification->product

Caption: General workflow for the synthesis of 2-substituted benzoxazole derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

G cluster_apoptosis Apoptosis Induction Pathway Benzoxazole Benzoxazole Derivative Mitochondria Mitochondria Benzoxazole->Mitochondria Induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.

References

In Vitro Anticancer Potential of 5-Substituted Benzo[d]oxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the in vitro anticancer activity of various 5-substituted benzo[d]oxazole derivatives, with a focus on providing a framework for evaluating compounds such as 5-(bromomethyl)benzo[d]oxazole derivatives. While specific experimental data for the 5-(bromomethyl) subclass is limited in the reviewed literature, this guide compiles available data on related derivatives to offer a valuable comparative perspective for researchers in the field of novel cancer therapeutics.

Comparative In Vitro Anticancer Activity

The anticancer potency of benzo[d]oxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. The following tables summarize the in vitro anticancer activity of representative 5-substituted benzo[d]oxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented, where lower values indicate higher anticancer activity.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Substituted Benzo[d]oxazole Derivatives against Various Cancer Cell Lines

Derivative ClassSpecific Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-Amino-2-aryl-benzo[d]oxazoles 5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)0.028
MDA-MB-231 (Breast)0.022
5-Chloro-benzo[d]oxazoles Compound 14b (2-methoxy phenyl at pos. 2)MCF-7 (Breast)4.75 ± 0.21
HepG2 (Liver)4.61 ± 0.34
Compound 14k (2,5-dichloro phenyl at pos. 2)MCF-7 (Breast)7.75 ± 0.24
HepG2 (Liver)11.42 ± 0.93
Compound 14n (4-hydroxy phenyl at pos. 2)MCF-7 (Breast)7.098 ± 0.5
HepG2 (Liver)9.93 ± 0.85
5-Methyl-benzo[d]oxazoles Compound 14iHepG2 (Liver)3.22 ± 0.13
MCF-7 (Breast)6.94 ± 0.22
Compound 14l (2,5-dichloro phenyl at pos. 2)MCF-7 (Breast)6.87 ± 0.23
HepG2 (Liver)6.70 ± 0.47
5-Nitro-benzo[d]oxazoles Compounds with nitro disubstitution at pos. 5 and 7A-549 (Lung)Good Activity[2]
Compound with nitro substitution at pos. 6MCF-7 (Breast)Very Good Activity[2]
A-549 (Lung)Very Good Activity[2]
5-Carbohydrazide-benzo[d]oxazoles Compounds with electron-withdrawing groupsHeLa (Cervical), IMR-32 (Neuroblastoma), MCF-7 (Breast)Better biological activity than unsubstituted compounds[2]

Key Mechanisms of Anticancer Action

Substituted benzo[d]oxazoles exert their anticancer effects through diverse mechanisms of action. These include the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and modulation of key signaling pathways.

A significant mechanism of action for several benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Inhibition of this pathway can effectively halt tumor growth and metastasis.

Furthermore, studies have shown that some benzoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to increase apoptotic cell populations in breast cancer cell lines. This is often accompanied by a decrease in the expression of anti-apoptotic proteins and a reduction in angiogenesis-promoting factors like VEGF.

Experimental Protocols

The in vitro evaluation of the anticancer activity of substituted benzo[d]oxazoles typically involves a series of assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.[1]

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzo[d]oxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.

Apoptosis Assays (e.g., Flow Cytometry)
  • Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.

  • Cell Staining: Cells are harvested and stained with fluorescent dyes that detect apoptotic markers (e.g., Annexin V and Propidium Iodide).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

VEGFR-2 Inhibition Assay
  • Enzyme-Linked Immunosorbent Assay (ELISA): The effect of the compounds on VEGFR-2 protein concentration can be assessed by ELISA.

  • Kinase Activity Assay: In vitro kinase assays can be performed to directly measure the inhibitory effect of the compounds on VEGFR-2 kinase activity.

Visualizing the Scientific Workflow and Pathways

To better understand the experimental processes and biological mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 5-Substituted Benzo[d]oxazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization cell_lines Cancer Cell Lines (e.g., MCF-7, A549) characterization->cell_lines cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity mechanism Mechanism of Action Studies (Apoptosis, VEGFR-2) cytotoxicity->mechanism ic50 IC50 Determination mechanism->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for evaluating anticancer activity.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream proliferation Cell Proliferation downstream->proliferation migration Cell Migration downstream->migration survival Cell Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis inhibitor 5-Substituted Benzo[d]oxazole Derivative inhibitor->vegfr2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by benzo[d]oxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzo[d]oxazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings.[1] For instance, the presence of electron-withdrawing groups at the 5-position has been shown to enhance cytotoxic activity.[2] The data presented in Table 1 suggests that substitutions at the 5-position, such as amino, chloro, and methyl groups, can lead to potent anticancer activity, with IC50 values in the micromolar to nanomolar range. The specific nature of the substituent at position 2 also plays a crucial role in determining the overall activity and selectivity of the compound.

References

A Comparative Guide to the Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its synthesis has been the subject of extensive research, leading to a variety of synthetic routes. This guide provides a comparative overview of three prominent methods for the synthesis of substituted benzoxazoles: the condensation of 2-aminophenols with carboxylic acids, the condensation of 2-aminophenols with aldehydes, and the copper-catalyzed intramolecular cyclization of o-haloanilides. We present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The choice of synthetic strategy for constructing the benzoxazole ring depends on several factors, including the availability of starting materials, desired substitution patterns, and reaction conditions such as temperature, time, and the use of catalysts. Below is a summary of the key features of the three compared methods.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Typical Yields Key Advantages Limitations
Condensation with Carboxylic Acids 2-Aminophenols, Carboxylic Acids (or Acyl Chlorides)Polyphosphoric acid (PPA), Methanesulfonic acid, Lawesson's reagent, Microwave irradiation1 - 24 hours70 - 95%Direct, often one-pot, wide substrate scope.[1][2]Can require harsh conditions (high temperatures, strong acids).[3]
Condensation with Aldehydes 2-Aminophenols, AldehydesVarious catalysts (e.g., metal oxides, nanocatalysts, ionic liquids), Oxidizing agents (e.g., O₂, DDQ)15 minutes - 18 hours55 - 98%Mild reaction conditions possible, high yields, catalytic variants enhance greenness.[4]Requires an oxidative step for cyclization.[3]
Copper-Catalyzed Cyclization o-Haloanilides (prepared from o-haloanilines and acyl chlorides)CuI, 1,10-phenanthroline15 minutes (MW) - 24 hours60 - 95%Complements methods starting from 2-aminophenols, good for parallel synthesis.[5][6][7]Requires pre-synthesis of o-haloanilides, potential for metal contamination.

Experimental Protocols

Detailed experimental procedures for each of the discussed synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Method 1: Condensation of 2-Aminophenol with a Carboxylic Acid using Polyphosphoric Acid (PPA)

This method is a classical and straightforward approach to 2-substituted benzoxazoles.

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Carefully add polyphosphoric acid (PPA) as both catalyst and solvent.

  • Heat the reaction mixture with stirring at 150-180°C for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.[2][3]

Method 2: Condensation of 2-Aminophenol with an Aldehyde using a Nanocatalyst

This method represents a more modern and often greener approach, utilizing a heterogeneous catalyst that can be recycled.

Procedure:

  • To a solution of 2-aminophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of TiO₂–ZrO₂.[4]

  • Stir the reaction mixture at 60°C for 15-25 minutes.[4]

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Method 3: Copper-Catalyzed Intramolecular Cyclization of an o-Haloanilide

Procedure:

  • In a reaction vessel, dissolve the o-haloanilide (e.g., o-bromoanilide, 1.0 mmol) in a suitable solvent (e.g., toluene).

  • Add copper(I) iodide (CuI, 10 mol%) and 1,10-phenanthroline (10 mol%) as a ligand.[5][6]

  • Add a base, such as cesium carbonate (Cs₂CO₃).

  • The reaction can be heated conventionally at around 95°C for 24 hours or under microwave irradiation at 210°C for 15 minutes.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite.

  • Wash the celite pad with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-substituted benzoxazole.

Synthetic Route Decision Workflow

The selection of an appropriate synthetic route for a substituted benzoxazole can be guided by several factors. The following diagram illustrates a logical workflow for making this decision.

G Decision Workflow for Benzoxazole Synthesis start Define Target Substituted Benzoxazole q1 Is the corresponding 2-aminophenol readily available? start->q1 route1 Condensation with Carboxylic Acid/Derivative or Aldehyde q1->route1 Yes route3 Copper-Catalyzed Intramolecular Cyclization q1->route3 No q2 Are mild conditions and short reaction times preferred? route1->q2 synthesis_precursor Synthesize o-haloanilide precursor from o-haloaniline and acyl chloride route3->synthesis_precursor route2a Condensation with Aldehyde (often milder, catalytic options) q2->route2a Yes route2b Condensation with Carboxylic Acid (direct, may require harsher conditions) q2->route2b No end_product Substituted Benzoxazole route2a->end_product route2b->end_product synthesis_precursor->end_product Cyclize

Caption: A flowchart to guide the selection of a synthetic route for substituted benzoxazoles.

Conclusion

The synthesis of substituted benzoxazoles can be achieved through several efficient methods. The traditional condensation of 2-aminophenols with carboxylic acids or aldehydes remains a robust and versatile approach, with modern variations employing milder conditions and catalysts. For cases where 2-aminophenol precursors are less accessible, the copper-catalyzed intramolecular cyclization of o-haloanilides offers a powerful alternative. The choice of the optimal synthetic route will be dictated by the specific requirements of the target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important class of heterocyclic compounds.

References

The Synthetic Edge: Unveiling the Advantages of 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks in organic synthesis is paramount to achieving efficient and effective outcomes. Among the diverse array of reagents available, 5-(Bromomethyl)benzo[d]oxazole emerges as a valuable and versatile electrophile for the introduction of the benzoxazole moiety, a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of its performance against alternative reagents, supported by experimental data and detailed protocols, to highlight its synthetic advantages.

The utility of this compound lies in its reactive benzylic bromide functionality, which readily participates in nucleophilic substitution reactions. This allows for the facile incorporation of the benzoxazole core into a wide range of molecular architectures, a key strategy in the development of novel therapeutic agents. The benzoxazole motif is a common feature in compounds exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

Comparative Performance in Nucleophilic Substitution Reactions

While direct, head-to-head comparative studies are not extensively documented, the reactivity of this compound can be inferred and compared with other common benzylic bromides based on established principles of physical organic chemistry and available kinetic data for related structures. The electron-withdrawing nature of the fused oxazole ring is expected to influence the reactivity of the benzylic bromide.

Kinetic studies on the nucleophilic substitution of various substituted benzyl bromides have shown that electron-withdrawing groups tend to decrease the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide.[1][2][3] This suggests that this compound may exhibit a more moderate reactivity compared to the highly reactive benzyl bromide. This characteristic can be a significant advantage in complex syntheses, offering enhanced selectivity and minimizing the formation of undesired byproducts that can arise from the high reactivity of unsubstituted benzyl bromide.

Table 1: Comparison of Alkylating Agents in Nucleophilic Substitution Reactions

Alkylating AgentStructureRelative Reactivity (Predicted)Key AdvantagesPotential Disadvantages
This compound this compoundModerateIntroduction of a key pharmacophore; Potentially higher selectivity.Lower reactivity may require slightly more forcing conditions.
Benzyl Bromide Benzyl BromideHighHigh reactivity leading to faster reactions.Potential for over-alkylation and side reactions; lacks the benzoxazole moiety.
4-Nitrobenzyl Bromide 4-Nitrobenzyl BromideLowCan be used when milder reactivity is required.Significantly slower reaction rates; introduces a nitro group which may not be desired.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and a comparative example with benzyl bromide.

Protocol 1: N-Alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of a tertiary amine incorporating the benzoxazole moiety.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in acetonitrile dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzoxazolylmethyl amine.

Protocol 2: O-Alkylation of a Phenol with this compound

This protocol outlines the synthesis of a benzoxazolyl ether from a phenolic starting material.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the pure O-benzoxazolylmethyl ether.

Mandatory Visualizations

To further illustrate the synthetic utility and logical relationships, the following diagrams are provided.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product reagent This compound solvent Solvent (e.g., ACN, DMF) reagent->solvent nucleophile Nucleophile (Amine/Phenol) nucleophile->solvent base Base (e.g., K2CO3) base->solvent temperature Temperature (RT or Heat) solvent->temperature extraction Extraction temperature->extraction chromatography Column Chromatography extraction->chromatography product Alkylated Benzoxazole Derivative chromatography->product

Caption: General experimental workflow for nucleophilic substitution.

reactivity_comparison cluster_reactivity Relative Reactivity A This compound Moderate Moderate A->Moderate Moderate Reactivity B Benzyl Bromide High High B->High High Reactivity C 4-Nitrobenzyl Bromide Low Low C->Low Low Reactivity

Caption: Reactivity comparison of benzylic bromides.

References

Benchmarking the Efficacy of Benzoxazole-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various benzoxazole-derived inhibitors, a class of compounds showing significant promise in oncology and inflammation research. The data presented is compiled from recent studies, offering a benchmark for their performance as anti-proliferative and enzyme-inhibiting agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.

Data Presentation: Comparative Efficacy of Benzoxazole Derivatives

The following tables summarize the in vitro efficacy of selected benzoxazole derivatives against various cancer cell lines and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in tumor angiogenesis.

Table 1: Anti-proliferative Activity of Benzoxazole Derivatives (IC50 values in µM)

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-amino-2-[p-bromophenyl]-benzoxazole (BB) MCF-7 (Breast Cancer)0.022--
MDA-MB (Breast Cancer)0.028--
Compound 12l (5-methylbenzo[d]oxazole derivative) HepG2 (Liver Cancer)10.50Sorafenib5.57
MCF-7 (Breast Cancer)15.21Sorafenib6.46
Compound 5e HepG2 (Liver Cancer)4.13Sorafenib-
HCT-116 (Colon Cancer)6.93Sorafenib-
MCF-7 (Breast Cancer)8.67Sorafenib-
Compound 14o MCF-7 (Breast Cancer)3.22--
Compound 14l MCF-7 (Breast Cancer)4.05--
Compound 14b HepG2 (Liver Cancer)4.61--

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: VEGFR-2 Inhibition by Benzoxazole Derivatives

Compound IDVEGFR-2 Inhibition IC50 (nM)Reference CompoundVEGFR-2 Inhibition IC50 (nM)
Compound 12l 97.38Sorafenib48.16
Compound 5e 70Sorafenib100
Compound 5c 80Sorafenib100

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 enzyme activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-proliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of the benzoxazole derivatives on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 180 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of the benzoxazole derivatives to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing VEGFR-2 enzyme, a suitable buffer, ATP, and a substrate (e.g., a poly(Glu, Tyr) peptide).

  • Inhibitor Addition: The benzoxazole derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an antibody specific for the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP consumed.

  • IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the benzoxazole derivatives.

Procedure:

  • Cell Treatment: Cells are treated with the benzoxazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration AKT->Proliferation AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesized Benzoxazole Derivatives Cell_Culture 1. Cell Culture (e.g., MCF-7, HepG2) Start->Cell_Culture MTT_Assay 2. In Vitro Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50_Det 3. Determine IC50 Values MTT_Assay->IC50_Det VEGFR2_Assay 4. VEGFR-2 Kinase Assay IC50_Det->VEGFR2_Assay Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI Staining) IC50_Det->Apoptosis_Assay Data_Analysis 6. Data Analysis & Comparison VEGFR2_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Identify Lead Compounds Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the efficacy of benzoxazole inhibitors.

A Comparative Analysis of Benzoxazole and Benzimidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of privileged structures, benzoxazole and benzimidazole rings—both bicyclic systems containing a benzene ring fused to a five-membered heterocycle—have emerged as cornerstones in the development of a wide array of therapeutic agents. Their structural similarity to endogenous purine nucleosides allows them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2]

This guide provides a comprehensive and objective comparison of the benzoxazole and benzimidazole scaffolds, focusing on their physicochemical properties, pharmacological activities, and toxicity profiles. The information presented is supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Heterocycles

The subtle difference in the heteroatom at position 1 of the five-membered ring—oxygen in benzoxazole and nitrogen in benzimidazole—imparts distinct physicochemical characteristics that influence their behavior in biological systems. These properties, including acidity/basicity, lipophilicity, and hydrogen bonding potential, are crucial for receptor binding, membrane permeability, and metabolic stability.

Benzimidazole possesses both a weakly acidic N-H proton and a basic pyridinic nitrogen, allowing it to act as both a hydrogen bond donor and acceptor.[3] This dual character facilitates interactions with a wide variety of biological targets.[3] In contrast, the oxygen atom in benzoxazole primarily acts as a hydrogen bond acceptor. The presence of the N-H group in benzimidazole also offers a convenient point for further chemical modification, enabling the synthesis of diverse derivative libraries.

PropertyBenzoxazoleBenzimidazoleReference
Molecular Formula C₇H₅NOC₇H₆N₂N/A
Molecular Weight ( g/mol ) 119.12118.14N/A
pKa (of conjugate acid) ~ -2.05.5[4]
logP 1.971.53[4]
Hydrogen Bond Donor NoYes (N-H)N/A
Hydrogen Bond Acceptor Yes (O and N)Yes (N)N/A

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both benzoxazole and benzimidazole scaffolds are integral to a multitude of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic activities.[1][5][6]

Anticancer Activity

Derivatives of both scaffolds have shown significant promise as anticancer agents, often by targeting key enzymes and signaling pathways involved in cancer progression.

Benzoxazole Derivatives: Many benzoxazole-containing compounds exhibit potent anticancer activity by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[2][7][8][9]

Benzimidazole Derivatives: The benzimidazole scaffold is a well-established pharmacophore in oncology.[10] Numerous derivatives have been developed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and as agents that disrupt microtubule polymerization.[5][11][12][13][14]

Comparative Anticancer Activity (IC₅₀ in µM)

Compound TypeCell LineBenzoxazole Derivative IC₅₀ (µM)Benzimidazole Derivative IC₅₀ (µM)Reference Drug IC₅₀ (µM)Reference
Novel Synthesized DerivativesMCF-7 (Breast)-1.02 - 5.405-FU: 6.82 - 18.42[15]
Novel Synthesized DerivativesHCT-116 (Colon)-3.87 - 8.34Doxorubicin: 4.17 - 5.57[15]
Novel Synthesized DerivativesHepG2 (Liver)10.50-Sorafenib: Not specified[2][9]
Novel Synthesized DerivativesHL-60 (Leukemia)-15.15 - 23.23Cisplatin: 41.08[16]
Antimicrobial Activity

The fight against infectious diseases has greatly benefited from the development of drugs containing these scaffolds.

Benzoxazole Derivatives: Certain benzoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[17][18]

Benzimidazole Derivatives: The benzimidazole scaffold is the basis for a major class of anthelmintic drugs (e.g., albendazole, mebendazole) and also exhibits a broad spectrum of antibacterial and antifungal activities.[19][20]

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeOrganismBenzoxazole Derivative MIC (µg/mL)Benzimidazole Derivative MIC (µg/mL)Reference Drug MIC (µg/mL)Reference
Novel Synthesized DerivativesS. aureus25 - 50>200Not specified[17][18][21]
Novel Synthesized DerivativesE. coli200>200Not specified[17][18][21]
Novel Synthesized DerivativesP. aeruginosa200>200Not specified[17][18][21]
Novel Synthesized DerivativesC. albicans50 - 20050 - 200Not specified[19]

Toxicity Profile

Assessing the toxicity of new chemical entities is a critical aspect of drug development. While both scaffolds are found in many approved drugs, understanding their potential for adverse effects is crucial.

Benzoxazole Derivatives: Studies on the acute toxicity of benzoxazole derivatives are less common in publicly available literature, but some research indicates that their toxicity can vary significantly depending on the substitutions on the core scaffold.

Benzimidazole Derivatives: The toxicity of benzimidazole derivatives has been more extensively studied, particularly for the anthelmintic class. For instance, a study on a new benzimidazole derivative, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1), determined an LD50 of 1084 mg/kg in Wistar rats, classifying it as a moderately toxic substance.[1][6][22] Another study predicted an LD50 of 1000 mg/kg for a different set of benzimidazole derivatives.[23]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[17][24]

General Procedure:

  • A mixture of an o-aminophenol (1 equivalent) and a substituted benzoic acid (1.2 equivalents) is heated in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).[25]

  • The reaction is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.[25]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired 2-substituted benzoxazole.[25]

Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[26][27][28][29]

General Procedure:

  • An o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) are dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂) may be added to facilitate the reaction.[30]

  • The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by TLC.

  • The solvent is evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated product is filtered, washed with water, and purified by recrystallization.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole and benzimidazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10][35][36][37]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Data Analysis start Starting Materials (o-aminophenol / o-phenylenediamine, carboxylic acid / aldehyde) synthesis Chemical Synthesis (Condensation/Cyclization) start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: General experimental workflow for the synthesis and biological evaluation of benzoxazole and benzimidazole derivatives.

egfr_signaling_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

vegfr2_signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

Conclusion

Both benzoxazole and benzimidazole scaffolds are undeniably valuable in the field of drug discovery, each offering a unique set of properties and a broad range of biological activities. The choice between these two privileged structures is not straightforward and depends heavily on the specific therapeutic target and the desired pharmacological profile.

Benzimidazoles, with their ability to act as both hydrogen bond donors and acceptors and their inherent basicity, may offer more versatile interaction patterns with biological targets. This is reflected in their success as kinase inhibitors and anthelmintic agents.

Benzoxazoles, being more lipophilic and lacking a hydrogen bond donor, present a different set of physicochemical properties that can be advantageous for specific applications, such as targeting VEGFR-2 in anti-angiogenic cancer therapy.

Ultimately, this comparative guide serves as a foundational resource for medicinal chemists. The provided data, protocols, and pathway diagrams are intended to facilitate a rational approach to drug design, enabling researchers to leverage the distinct advantages of either the benzoxazole or benzimidazole scaffold to develop novel and effective therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. A critical parameter in the development of these compounds as therapeutic agents is their metabolic stability. This guide provides a comparative assessment of the metabolic stability of selected benzoxazole derivatives, supported by experimental data and detailed protocols. Understanding the metabolic fate of these derivatives is crucial for optimizing their pharmacokinetic profiles and advancing the most promising candidates toward clinical trials.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Below is a summary of the in vitro metabolic stability of a series of benzoxazole derivatives in human liver microsomes (HLM).

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Reference
BZX-001 R = H> 60< 11.5[1]
BZX-002 R = 4-Cl45.215.3[1]
BZX-003 R = 4-OCH325.826.9[1]
BZX-004 R = 4-NO2> 60< 11.5[1]
BZX-005 R = 2-CH338.717.9[1]

Note: The structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Experimental Protocols

A standardized and robust experimental protocol is essential for generating reliable and comparable metabolic stability data. The following is a typical protocol for an in vitro metabolic stability assay using liver microsomes.

Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test benzoxazole derivatives (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., Verapamil - high clearance, Imipramine - low clearance)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control incubations:

    • Negative control (without NADPH) to assess non-enzymatic degradation.

    • Positive controls to ensure the assay is performing as expected.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[2]

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of benzoxazole derivatives, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound (Benzoxazole Derivative) Pre_incubation Pre-incubation at 37°C (Compound + Microsomes + Buffer) Test_Compound->Pre_incubation Microsomes Liver Microsomes Microsomes->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation NADPH_System NADPH Regenerating System Reaction_Start Initiate Reaction (Add NADPH System) NADPH_System->Reaction_Start Pre_incubation->Reaction_Start Time_Points Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) Reaction_Start->Time_Points Quenching Quench Reaction (Add Acetonitrile + Internal Standard) Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LCMS_Analysis Data_Analysis Calculate % Remaining, t½, and CLint LCMS_Analysis->Data_Analysis

Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Benzoxazole Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation Dealkylation Dealkylated Metabolite Parent->Dealkylation N- or O-dealkylation Ring_Opening Ring-Opened Metabolite Parent->Ring_Opening Hydrolysis/Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULTs Dealkylation->Glucuronidation UGTs

Generalized metabolic pathways of benzoxazole derivatives.

Conclusion

The assessment of metabolic stability is an indispensable step in the drug discovery and development pipeline for benzoxazole derivatives. The data presented in this guide highlights that structural modifications to the benzoxazole scaffold can significantly impact metabolic stability. Derivatives with electron-withdrawing groups, such as nitro, tend to exhibit greater stability in human liver microsomes. The provided experimental protocol offers a standardized method for researchers to evaluate their novel benzoxazole compounds. By understanding the structure-metabolism relationships and employing robust in vitro assays, scientists can more effectively design and select benzoxazole derivatives with improved pharmacokinetic properties, ultimately increasing the likelihood of developing successful therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-(Bromomethyl)benzo[d]oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-(Bromomethyl)benzo[d]oxazole is classified as a toxic solid (UN 2811) and requires handling as hazardous waste. The primary recommended disposal method is incineration by a licensed chemical waste disposal facility. This document provides comprehensive procedures for the safe handling, potential chemical deactivation, and disposal of this compound, tailored for researchers and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its significant health hazards. This compound is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-gloved)Prevents skin contact and absorption.
Body Protection A chemical-resistant lab coat or apronShields skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesNecessary to prevent inhalation of dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Waste Management and Disposal Workflow

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

A systematic workflow ensures safety and compliance:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Don appropriate PPE C Segregate waste into a dedicated 'Halogenated Organic Waste' container A->C B Work in a chemical fume hood B->C D Label container with 'Hazardous Waste', full chemical name, and hazard symbols C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E F Arrange for pickup by Institutional Environmental Health & Safety (EHS) E->F G Transport to a licensed hazardous waste incineration facility F->G

Figure 1. A logical workflow for the proper disposal of this compound.

Experimental Protocols

Spill Decontamination

In the event of a spill, immediate and careful action is required to mitigate exposure and contamination.

Methodology:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, if safe to do so.

  • Don PPE: Before re-entering the spill area, don the appropriate PPE as detailed in the table above.

  • Containment of Solid Spills:

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully sweep the contaminated material into a designated, sealable hazardous waste container. Use non-sparking tools.

  • Decontamination of Surfaces:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue.

    • Place all contaminated cleaning materials (absorbent, cloths, etc.) into the hazardous waste container.

    • Wash the area with soap and water.

  • Disposal of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Chemical Deactivation (For Small Quantities)

For small residual quantities, chemical deactivation through nucleophilic substitution can be considered to render the compound less reactive before final disposal. The bromomethyl group is susceptible to displacement by nucleophiles. This procedure should only be performed by personnel experienced in synthetic chemistry.

Methodology:

  • Reaction Setup: In a chemical fume hood, place the material to be deactivated in a suitable reaction vessel equipped with a stirrer.

  • Solvent and Nucleophile Addition:

    • Dissolve or suspend the this compound waste in a suitable solvent such as acetonitrile or methanol.

    • Add a molar excess (at least 2 equivalents) of a nucleophile, such as sodium methoxide or an amine (e.g., isopropylamine), to the mixture. The addition of a non-nucleophilic base like potassium carbonate may be necessary to neutralize the HBr byproduct.

  • Reaction Conditions:

    • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to a gentle reflux) to facilitate the substitution reaction.

    • Monitor the reaction for completion using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Waste Collection: Once the reaction is complete, the resulting mixture should be collected as halogenated organic waste for final disposal via incineration.

Quantitative Data

Compound TypeCell LineIC50 (µM)Reference
Benzoxazole DerivativesVarious Cancer Cell LinesVaries widely, with some compounds showing high potency (low µM range)[1][2]
Brominated Benzofuran DerivativeA549 (Lung Cancer)6.3 ± 2.5[3]
Brominated Benzofuran DerivativeHepG2 (Liver Cancer)11 ± 3.2[3]

Disposal Considerations

The primary and recommended method for the disposal of this compound and any materials contaminated with it is incineration at a licensed hazardous waste facility . This method ensures the complete destruction of the compound.

Key Considerations for Incineration:

  • Thermal Decomposition Products: The thermal decomposition of brominated organic compounds can produce hazardous byproducts, including hydrogen bromide and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under incomplete combustion conditions. Therefore, controlled incineration with flue gas scrubbing is essential.

  • Regulatory Compliance: All disposal activities must be in strict compliance with local, state, and federal regulations for hazardous waste. Your institution's EHS department will be responsible for ensuring that the chosen disposal vendor meets all legal requirements.

By adhering to these procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Bromomethyl)benzo[d]oxazole

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound to ensure a secure laboratory environment.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 181038-98-2[1][2]
Molecular Formula C8H6BrNO[1][2]
Molecular Weight 212.04 g/mol [1][2]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects)[1]
Signal Word Danger[1]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber).[3]Provides robust protection against skin contact. Nitrile gloves may offer short-term splash protection.[3]
Eye Protection Chemical safety goggles with side shields or a face shield.[3][4][5][6]Protects against splashes and dust that can cause serious eye irritation.[4]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[3]Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges.[3]Essential for preventing inhalation of harmful dust and vapors, especially when working outside of a certified chemical fume hood or during spill cleanup.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Handling:

  • Conduct all transfers and manipulations of the compound within the fume hood.[3]

  • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.[3]

  • Keep the container sealed when not in use.[3]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • The recommended storage condition is under an inert atmosphere at 2-8°C.[1]

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7]
Skin Contact Immediately wash with soap and plenty of water.[6] Take off contaminated clothing. Seek medical attention if irritation occurs.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5][6] Call a doctor or Poison Control Center immediately.[5]

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.[4]

  • For small spills, use an absorbent material to contain the spill.

  • For large spills, it may be necessary to evacuate the laboratory and contact the institution's environmental health and safety department.[8]

  • Collect all contaminated materials into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[3]

  • Solid Waste: Any contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, sealed container labeled as hazardous solid waste.[3]

Disposal Procedure:

  • All waste must be treated as hazardous waste.

  • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated hazardous waste storage area.

  • Contact your institution's environmental health and safety department to arrange for proper disposal.

Visual Workflow for Safe Handling

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.